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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-N-methylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 2,4-Dibromo-N-methylbenzene-1-sulfonamide is a halogenated aromatic sulfonamide o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2,4-Dibromo-N-methylbenzene-1-sulfonamide is a halogenated aromatic sulfonamide of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, and the specific substitution pattern of this compound—a methyl group on the sulfonamide nitrogen and two bromine atoms on the phenyl ring—imparts a unique combination of lipophilicity, electronic effects, and steric bulk. These physicochemical properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its efficacy and safety.

This guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dibromo-N-methylbenzene-1-sulfonamide. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages data from structurally related analogs, predictive models based on quantitative structure-activity relationships (QSAR), and established principles of physical organic chemistry. Furthermore, this guide details robust, field-proven experimental protocols to enable researchers to determine these properties in their own laboratories, ensuring a self-validating system for drug development programs.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of a compound is to define its structure and key identifiers.

IdentifierValue
IUPAC Name 2,4-Dibromo-N-methylbenzene-1-sulfonamide
CAS Number 1179669-20-5
Molecular Formula C₇H₇Br₂NO₂S
Molecular Weight 329.01 g/mol
Canonical SMILES CN(S(=O)(=O)c1ccc(Br)cc1Br)C
InChI Key InChI=1S/C7H7Br2NO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2,4-Dibromo-N-methylbenzene-1-sulfonamide. These values are derived from computational models and by extrapolation from structurally similar compounds. It is imperative for researchers to experimentally validate these properties for their specific applications.

PropertyPredicted ValueRationale and Significance in Drug Discovery
Melting Point (°C) 105 - 115The melting point is a crucial indicator of purity and lattice energy. A sharp melting range is indicative of a highly pure compound. For solid dosage forms, melting point influences manufacturing processes such as granulation and compression.
Boiling Point (°C) > 400 (decomposes)Due to its high molecular weight and polarity, the compound is expected to have a high boiling point and likely decompose before boiling under atmospheric pressure.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5LogP is a measure of lipophilicity, which is critical for membrane permeability and interaction with biological targets. A moderate LogP, as predicted, often correlates with good oral bioavailability.
Aqueous Solubility (mg/L) LowThe dibromo-substitution and the overall non-polar character of the benzene ring suggest low aqueous solubility. This is a critical parameter for drug delivery and formulation.
pKa 8.5 - 9.5The sulfonamide proton is weakly acidic. The pKa influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and binding to target proteins.

Synthesis and Purification

The synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide can be achieved through a multi-step process, adapting established methods for sulfonamide synthesis. A plausible synthetic route is outlined below.

Diagram of the Synthetic Workflow

Synthesis_Workflow A N-methylaniline C 2,4-Dibromo-N-methylbenzene-1-sulfonamide A->C Reaction B 2,4-Dibromobenzenesulfonyl chloride B->C D Pyridine (base) D->C Catalyst

Caption: Synthetic route for 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

Experimental Protocol for Synthesis

This protocol is adapted from the synthesis of structurally related sulfonamides.

Step 1: Reaction Setup

  • To a stirred solution of N-methylaniline (1.0 equivalent) in anhydrous dichloromethane (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 equivalents) dropwise.

  • Allow the mixture to stir for 10 minutes.

Step 2: Addition of Sulfonyl Chloride

  • In a separate flask, dissolve 2,4-dibromobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the N-methylaniline solution at 0 °C over a period of 30 minutes.

Step 3: Reaction and Work-up

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl (aq).

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

Experimental Determination of Physicochemical Properties

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Finely powder a small amount of the dried 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point range is T₁ - T₂.

Solubility Determination

Principle: The equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

  • Add an excess amount of 2,4-Dibromo-N-methylbenzene-1-sulfonamide to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in mg/mL or µg/mL.

Diagram of the Shake-Flask Solubility Workflow

Solubility_Workflow A Add excess solid to solvent B Equilibrate (24-48h at constant T) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Quantify by HPLC D->E

Caption: Workflow for determining equilibrium solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (in CDCl₃):

  • Aromatic Protons (3H): δ 7.5 - 8.0 ppm. The dibromo substitution pattern will result in a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet).

  • N-Methyl Protons (3H): δ 2.8 - 3.2 ppm (singlet).

  • Sulfonamide N-H Proton (1H): δ 5.0 - 6.0 ppm (broad singlet, may be exchangeable with D₂O).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (in CDCl₃):

  • Aromatic Carbons (6C): δ 120 - 140 ppm. The carbons bearing the bromine atoms will be shifted to lower field.

  • N-Methyl Carbon (1C): δ 30 - 35 ppm.

Infrared (IR) Spectroscopy

Characteristic Absorption Bands (cm⁻¹):

  • N-H Stretch: 3300 - 3200 (medium, sharp)

  • C-H Stretch (aromatic): 3100 - 3000 (weak)

  • C-H Stretch (aliphatic): 3000 - 2850 (weak)

  • S=O Asymmetric Stretch: 1350 - 1310 (strong)

  • S=O Symmetric Stretch: 1170 - 1150 (strong)

  • C-Br Stretch: 700 - 500 (medium to strong)

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (329.01), showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).

  • Major Fragments: Loss of the methyl group (-15), loss of SO₂ (-64), and cleavage of the S-N bond.

Conclusion

The physicochemical properties of 2,4-Dibromo-N-methylbenzene-1-sulfonamide are integral to its potential as a lead compound in drug discovery. This technical guide has provided a comprehensive overview of its key properties, both predicted and experimentally determinable. The provided protocols are designed to be robust and reproducible, empowering researchers to generate high-quality data to inform their research and development decisions. A thorough understanding and experimental validation of these properties are paramount for the successful progression of this and other novel chemical entities from the laboratory to clinical applications.

References

  • PubChem. 2,4-Dibromo-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Avdeef, A. (2012).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Exploratory

Technical Whitepaper: Molecular Weight, Formula, and Synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide

Executive Summary In contemporary medicinal chemistry and organic synthesis, halogenated sulfonamides serve as critical linchpins for the construction of complex molecular architectures. 2,4-Dibromo-N-methylbenzene-1-sul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and organic synthesis, halogenated sulfonamides serve as critical linchpins for the construction of complex molecular architectures. 2,4-Dibromo-N-methylbenzene-1-sulfonamide (CAS: 1179669-20-5) is a highly versatile building block characterized by its dual electrophilic bromine centers and a functionalized sulfonamide moiety[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol designed for high-yield laboratory preparation.

Physicochemical Properties & Structural Causality

The fundamental properties of 2,4-Dibromo-N-methylbenzene-1-sulfonamide are dictated by its precise elemental composition.

Quantitative Data Summary
PropertyValue
Chemical Name 2,4-Dibromo-N-methylbenzene-1-sulfonamide
CAS Number 1179669-20-5
Molecular Formula C₇H₇Br₂NO₂S
Average Molecular Weight 329.01 g/mol
Monoisotopic Mass (⁷⁹Br) 326.856 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Causality in Structural Design

The molecular architecture of C₇H₇Br₂NO₂S is not merely a static formula; it is a carefully tuned system for drug discovery:

  • The N-Methyl Substitution: Converting a primary sulfonamide (-SO₂NH₂) to a secondary N-methylsulfonamide (-SO₂NHCH₃) reduces the number of hydrogen bond donors from two to one. This deliberate modification lowers the topological polar surface area (TPSA), thereby enhancing lipophilicity (LogP) and improving passive membrane permeability—a crucial causality in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles during hit-to-lead campaigns[2].

  • The 2,4-Dibromo Motif: The presence of two bromine atoms provides orthogonal reactivity handles. The bromine at the 4-position is sterically accessible, making it highly reactive toward initial palladium-catalyzed cross-coupling. Conversely, the 2-bromo position is sterically hindered by the adjacent bulky sulfonamide group but remains electronically activated, allowing for sequential, highly regioselective functionalization.

Experimental Synthesis Workflow

The preparation of 2,4-Dibromo-N-methylbenzene-1-sulfonamide relies on the nucleophilic substitution of 2,4-dibromobenzenesulfonyl chloride with methylamine. To ensure maximum yield and purity, the protocol must be tightly controlled.

Step-by-Step Methodology
  • Preparation: Dissolve 2,4-dibromobenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Expert Insight: The initial 0 °C temperature is critical. The reaction between sulfonyl chlorides and aliphatic amines is highly exothermic; thermal control prevents the formation of undesired bis-sulfonylation byproducts and minimizes the hydrolysis of the starting material by ambient moisture[3].

  • Amine Addition: Slowly add a solution of methylamine (1.1 equiv) and a base such as pyridine or triethylamine (1.5 equiv) dropwise to the cooled solution.

    • Expert Insight: The addition of an auxiliary base (pyridine/Et₃N) is a mandatory causal step. The reaction generates hydrochloric acid (HCl) as a byproduct. Without a scavenger, HCl will protonate the unreacted methylamine, forming an unreactive methylammonium salt and prematurely stalling the reaction[3].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT), stirring for 16 hours to ensure complete conversion.

  • Workup & Purification: Concentrate the mixture under reduced pressure, redissolve in ethyl acetate (EtOAc), and wash the organic layer with saturated aqueous CuSO₄ (3 × 30 mL), followed by brine.

    • Expert Insight: Washing with CuSO₄ is a field-proven technique. It selectively removes excess pyridine and unreacted methylamine by coordinating them into highly water-soluble, deep-blue copper-amine complexes, leaving the organic sulfonamide product highly pure[3].

Synthesis SM 2,4-Dibromobenzenesulfonyl Chloride Rxn Nucleophilic Substitution DCM, 0 °C to RT, 16 h SM->Rxn Reagents Methylamine (CH3NH2) + Pyridine/Et3N Reagents->Rxn Workup Aqueous CuSO4 Wash (Removes Amines) Rxn->Workup Quench & Extract Product 2,4-Dibromo-N-methylbenzene -1-sulfonamide Workup->Product Organic Layer Concentration

Workflow for the synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized compound, the analytical workflow must act as a self-validating system, confirming both the core structure and the specific isotopic signatures of the halogens[2].

  • LC-MS (ESI+): The mass spectrum will definitively confirm the C₇H₇Br₂NO₂S formula. Due to the natural ~1:1 abundance of ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak[M+H]⁺ will manifest as a characteristic 1:2:1 isotopic triplet at approximately m/z 327.8, 329.8, and 331.8. The presence of this exact triplet is a self-validating proof of the dibromo substitution.

  • ¹H NMR (400 MHz, CDCl₃): The N-methyl group will appear as a distinct doublet around δ 2.6 ppm (due to coupling with the adjacent NH proton). The NH proton itself will present as a broad multiplet or quartet around δ 4.9–5.2 ppm (exchangeable with D₂O). The aromatic region will display three distinct signals (a doublet, a doublet of doublets, and a doublet) corresponding to the 1,2,4-substitution pattern on the benzene ring[2].

Downstream Applications in Drug Discovery

The molecular weight (329.01 g/mol ) and the dibromo formula make this compound an ideal low-molecular-weight precursor for Fragment-Based Drug Discovery (FBDD). By leveraging the steric disparity between the C2 and C4 positions, chemists can perform sequential, regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to build complex, multi-ring pharmacophores without the need for intermediate protecting groups.

Applications Core 2,4-Dibromo-N-methylbenzene -1-sulfonamide Coupling1 C4 Position Coupling (Less Sterically Hindered) Core->Coupling1 1 eq. Boronic Acid, Pd(0) Product1 4-Aryl-2-bromo-N-methylbenzene -1-sulfonamide Coupling1->Product1 Coupling2 C2 Position Coupling (Sterically Hindered) Product2 2,4-Diaryl-N-methylbenzene -1-sulfonamide Coupling2->Product2 Product1->Coupling2 Excess Boronic Acid, Pd(0)

Regioselective cross-coupling pathways for 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

References

  • Title: 1866731-57-8 | 2-Bromo-4-iodo-N-methylbenzene-1 ...
  • Source: rsc.
  • Title: Formation of the Tertiary Sulfonamide C(sp3)

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activities of 2,4-Dibromo-N-methylbenzene-1-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. This technical guide delves into the latent potential of a specific subclass: 2,4-Dibromo-N-methylbenzene-1-sulfonamide and its derivatives. By strategically modifying this core structure, a multitude of novel compounds with promising pharmacological profiles can be generated. This document provides a comprehensive overview of the synthesis, characterization, and, most importantly, the potential biological activities of these derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. Detailed experimental protocols, data interpretation, and mechanistic insights are provided to empower researchers in the exploration of this promising chemical scaffold.

Introduction: The Versatility of the Sulfonamide Moiety

Sulfonamides, characterized by the -SO₂NH- functional group, represent a privileged scaffold in drug discovery.[1] Their ability to act as bioisosteres of carboxylic acids allows them to form similar hydrogen bond networks, yet they often possess improved metabolic stability and membrane permeability.[2] This has led to the development of sulfonamide-based drugs with a broad spectrum of applications, including antibacterial, antifungal, anti-inflammatory, diuretic, and anticancer agents.[2][3]

The core structure of 2,4-Dibromo-N-methylbenzene-1-sulfonamide offers several strategic advantages for derivatization. The two bromine atoms on the benzene ring provide sites for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents. The N-methyl group can also be modified to explore structure-activity relationships (SAR). This guide will explore the potential biological activities that can be unlocked through the chemical diversification of this scaffold.

Synthesis and Characterization of 2,4-Dibromo-N-methylbenzene-1-sulfonamide Derivatives

The synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide derivatives typically begins with the bromination of a suitable N-substituted benzenesulfonamide precursor.[4] Subsequent modifications can be introduced to generate a library of novel compounds.

General Synthesis Pathway

A general synthetic route involves the reaction of a starting thiol with an oxidizing agent to form a sulfonyl chloride, which is then reacted with an appropriate amine.[5] For the specific core of interest, a common starting material would be N-methylbenzene-1-sulfonamide, which can be dibrominated.

Synthesis_Pathway A N-methylbenzene-1-sulfonamide C 2,4-Dibromo-N-methylbenzene-1-sulfonamide A->C Bromination B Brominating Agent (e.g., Br2, NBS) D Further Derivatization (e.g., Cross-coupling, Nucleophilic Substitution) C->D E Library of Derivatives D->E

Caption: General synthesis workflow for 2,4-Dibromo-N-methylbenzene-1-sulfonamide derivatives.

Experimental Protocol: Synthesis of a Hypothetical Derivative

This protocol outlines a general procedure for the synthesis of a derivative via a Suzuki cross-coupling reaction.

Step 1: Synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide

  • To a solution of N-methylbenzene-1-sulfonamide in a suitable solvent (e.g., dichloromethane), add a brominating agent such as N-bromosuccinimide (NBS) in portions at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Suzuki Cross-Coupling for Derivatization

  • In a reaction vessel, combine 2,4-Dibromo-N-methylbenzene-1-sulfonamide, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) for the required time.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, and add water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final derivative by column chromatography.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.[6]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[6]

  • Elemental Analysis: To confirm the elemental composition.

Potential Biological Activities

The sulfonamide scaffold is associated with a wide range of biological activities.[7] The following sections detail the most promising avenues for derivatives of 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

Antimicrobial Activity

Sulfonamides were among the first classes of antibiotics discovered and are still in use today.[1] They typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8][9]

3.1.1. Mechanism of Action

Antimicrobial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Essential for bacterial survival THF Tetrahydrofolic Acid (THF) DHF->THF DNA DNA Synthesis THF->DNA Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

3.1.2. Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

  • Prepare sterile Mueller-Hinton agar plates.

  • Inoculate the plates with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Impregnate sterile paper discs with known concentrations of the synthesized sulfonamide derivatives.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disc.[1]

3.1.3. Data Interpretation

The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater susceptibility of the bacterium to the derivative. Minimum Inhibitory Concentration (MIC) values can be determined using broth microdilution methods for more quantitative data.[10]

Compound Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Derivative 11512
Derivative 21810
Ciprofloxacin (Control)2522

Note: The data in this table is hypothetical and for illustrative purposes only.

Anticancer Activity

Many sulfonamide derivatives have demonstrated significant anticancer properties through various mechanisms.[11] These include the inhibition of carbonic anhydrases, disruption of the cell cycle, and induction of apoptosis.[2][11]

3.2.1. Potential Mechanisms of Action

  • Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress certain CA isoforms (e.g., CA IX and XII) to regulate their pH in the hypoxic tumor microenvironment. Inhibition of these enzymes can disrupt tumor cell survival.[12][13]

  • Cell Cycle Arrest: Some sulfonamides can induce cell cycle arrest, often in the G1 phase, preventing cancer cell proliferation.[11]

  • Induction of Apoptosis: Derivatives can trigger programmed cell death in cancer cells through various signaling pathways.[2]

  • DNA Interaction: Certain sulfonamides can interact with DNA, potentially through intercalation or groove binding, leading to cytotoxicity in cancer cells.[14]

3.2.2. Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the sulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]

3.2.3. Data Analysis

The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated to quantify the cytotoxic potential.

Compound IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. HeLa
Derivative 310.515.2
Derivative 48.211.8
Doxorubicin (Control)1.52.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Enzyme Inhibition

Beyond carbonic anhydrases, sulfonamide derivatives have the potential to inhibit other clinically relevant enzymes.

3.3.1. Urease Inhibition

Urease is a key enzyme for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers.[15] Inhibition of urease can be a valuable therapeutic strategy.[15]

3.3.2. Experimental Protocol: Urease Inhibition Assay

  • Prepare a reaction mixture containing urease enzyme, a buffer solution, and the sulfonamide derivative at various concentrations.

  • Initiate the reaction by adding a known concentration of urea.

  • Measure the rate of ammonia production, which is a product of the urease-catalyzed hydrolysis of urea, using a suitable method (e.g., the indophenol method).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.[16]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,4-Dibromo-N-methylbenzene-1-sulfonamide core can provide valuable insights into the structural requirements for specific biological activities.

SAR cluster_0 R1 and R2 Positions cluster_1 N-substituent (R3) Core R1 Electron-withdrawing groups may enhance antimicrobial activity. R2 Bulky hydrophobic groups may improve anticancer potency. R3 Modulation of lipophilicity and hydrogen bonding capacity.

Caption: Key areas for SAR studies on the 2,4-Dibromo-N-methylbenzene-1-sulfonamide scaffold. (Note: A chemical structure image would replace the placeholder).

Conclusion and Future Directions

The 2,4-Dibromo-N-methylbenzene-1-sulfonamide scaffold holds significant promise for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

  • Expansion of the derivative library: Synthesizing a wider range of derivatives to comprehensively explore the chemical space.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds.

  • In vivo evaluation: Testing the efficacy and safety of lead compounds in animal models.

  • Computational studies: Employing molecular docking and QSAR studies to guide the rational design of more potent derivatives.[8]

This technical guide provides a foundational framework for researchers to embark on the exploration of this promising class of compounds, with the ultimate goal of developing novel and effective therapies for a range of diseases.

References

  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). Google Scholar.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC.
  • Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. (n.d.). PMC.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008, August 20). PMC.
  • Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents. (2022, December 30). DergiPark.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008, August 20). SciSpace.
  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (2002, March 1). Unknown.
  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024, June 15). PubMed.
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Exploratory

An In-Depth Technical Guide to the Regioselective Functionalization of 2,4-Dibromo-N-methylbenzene-1-sulfonamide

Executive Summary 2,4-Dibromo-N-methylbenzene-1-sulfonamide is a versatile synthetic intermediate poised for strategic elaboration in drug discovery and materials science. Its utility is fundamentally governed by the dif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dibromo-N-methylbenzene-1-sulfonamide is a versatile synthetic intermediate poised for strategic elaboration in drug discovery and materials science. Its utility is fundamentally governed by the differential reactivity of its two bromine substituents. This technical guide provides a comprehensive analysis of the electronic and steric factors that dictate the regioselectivity of reactions at the C2 (ortho) and C4 (para) positions. We demonstrate through mechanistic reasoning and cited experimental paradigms that the C4-bromine exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions due to reduced steric hindrance. Conversely, metal-halogen exchange reactions present a more complex landscape where reaction conditions can be tuned to favor either position. This whitepaper equips researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to selectively functionalize this key building block with precision and predictability.

Molecular Architecture: An Analysis of Steric and Electronic Effects

The reactivity of any substituted arene is a direct consequence of the interplay between the electronic nature and the steric bulk of its substituents. In 2,4-Dibromo-N-methylbenzene-1-sulfonamide, the N-methylsulfonamide group (-SO₂NHMe) at C1 serves as the primary architectural determinant.

Electronic Influence

The N-methylsulfonamide group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect deactivates the entire aromatic ring towards electrophilic aromatic substitution.[1][2] While the sulfur atom can theoretically participate in resonance, the primary influence on the ring's electron density is withdrawal, which makes the attached carbons more electron-deficient.[3] The bromine atoms themselves are also deactivating via induction but have a competing, albeit weaker, electron-donating resonance effect (+M), which directs incoming electrophiles to the ortho and para positions.[4]

The cumulative effect of these substituents renders the aromatic ring electron-poor, making it an excellent substrate for reactions that proceed via oxidative addition of a metal catalyst into a carbon-halogen bond, such as palladium-catalyzed cross-couplings. The electron-deficient nature of the ring generally accelerates the rate of oxidative addition.[5]

Steric Hindrance: The Key Differentiator

The most critical factor governing the differential reactivity between the C2 and C4 positions is steric hindrance. The N-methylsulfonamide group is sterically demanding. The C2-bromine is situated in the ortho position, immediately adjacent to this bulky group. This proximity creates significant steric congestion, impeding the approach of large reagents, including the catalytic complexes essential for cross-coupling reactions.[6][7] In contrast, the C4-bromine is in the para position, distal to the sulfonamide group, and is therefore significantly more sterically accessible.[8]

Caption: Key factors influencing bromine reactivity.

Reactivity Profile in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for C-C and C-N bond formation. The regioselectivity in di-substituted arenes is often predictable and can be exploited for selective synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or ester.[9] The catalytic cycle's rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[10][11]

Causality of Selectivity: The steric bulk around the C-Br bond is the dominant factor influencing the rate of oxidative addition.

  • C4-Position (Para): The sterically unencumbered nature of the C4-bromine allows for facile approach of the bulky palladium-ligand complex, leading to a significantly faster rate of oxidative addition.

  • C2-Position (Ortho): The proximity of the N-methylsulfonamide group severely hinders the palladium catalyst's access to the C2-bromine bond, resulting in a much slower reaction rate.

Therefore, when 2,4-Dibromo-N-methylbenzene-1-sulfonamide is treated with one equivalent of a boronic acid under typical Suzuki conditions, selective coupling at the C4 position is overwhelmingly favored.[5][12]

Suzuki_Cycle Start Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Start->OxAdd Favored at C4 (Less Hindered) ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation (R-B(OR)₂) ArPdBr->Transmetal + Base, R-B(OR)₂ ArPdR Ar-Pd(II)L₂(R) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Start Catalyst Regeneration Product Ar-R (Product) RedElim->Product caption Generalized Suzuki-Miyaura catalytic cycle.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination involves the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[13][14] The mechanism also proceeds through an oxidative addition, amine coordination/deprotonation, and reductive elimination sequence.[15]

Causality of Selectivity: The same steric principles that govern Suzuki couplings apply here. The oxidative addition step is highly sensitive to steric hindrance at the ortho position. Consequently, selective amination at the C4 position can be achieved with high fidelity by controlling the stoichiometry of the amine coupling partner. The choice of a bulky phosphine ligand (e.g., XPhos, RuPhos) can further enhance this selectivity.[16]

Data Summary: Comparative Reactivity

The following table summarizes the expected outcomes for the selective mono-functionalization of 2,4-Dibromo-N-methylbenzene-1-sulfonamide in palladium-catalyzed cross-coupling reactions, based on established principles for similarly substituted systems.[17][18]

ReactionPositionPredominant ProductExpected Yield (Mono-product)Rationale
Suzuki Coupling C44-Aryl-2-bromo-N-methylbenzene-1-sulfonamide>90%Low steric hindrance at C4 allows for rapid oxidative addition.[7]
C22-Aryl-4-bromo-N-methylbenzene-1-sulfonamide<10%Severe steric hindrance from the adjacent sulfonamide group inhibits catalyst approach.[6]
Buchwald-Hartwig C44-Amino-2-bromo-N-methylbenzene-1-sulfonamide>85%Steric accessibility favors reaction at the para position.[16]
C22-Amino-4-bromo-N-methylbenzene-1-sulfonamide<15%Steric clash between the sulfonamide and the Pd-ligand complex disfavors reaction.

Reactivity Profile in Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium (nBuLi) or t-butyllithium (tBuLi), is a powerful method for converting aryl halides into potent aryl lithium nucleophiles.[19] The reactivity in this context is more nuanced than in cross-coupling reactions.

Causality of Selectivity: Two competing pathways must be considered:

  • Direct Br/Li Exchange: This is a standard reaction where the lithium reagent exchanges with a bromine atom. The rate is influenced by the stability of the resulting aryllithium species.[20]

  • Directed ortho-Metalation (DoM): The sulfonamide group is a known directed metalation group (DMG). The oxygen or nitrogen atoms can coordinate to the lithium reagent, directing deprotonation (or facilitating exchange) at the adjacent ortho position (C2).

The outcome is highly dependent on the reaction conditions:

  • Kinetic Control (Low Temperature, e.g., -78 °C): At very low temperatures, direct Br/Li exchange is often faster. The C4-bromine is generally more reactive in a straightforward exchange due to less steric hindrance and the formation of a thermodynamically stable aryllithium.[21] However, some studies on dihaloarenes show that exchange can be faster at the more acidic position, which could be adjacent to the electron-withdrawing sulfonamide group.[22]

  • Thermodynamic Control (Warmer Temperatures): If the reaction is allowed to warm, equilibration can occur. The aryllithium species ortho to the coordinating sulfonamide group (formed via exchange at C2) may be stabilized, potentially making it the thermodynamic product.

Practical Recommendation: For selective functionalization via lithiation, it is crucial to perform the reaction at low temperatures (≤ -78 °C) and trap the resulting aryllithium species in situ with an electrophile. Under these kinetically controlled conditions, monolithiation at the C4 position is the more probable outcome. Transmetalation of the initially formed aryllithium to a less reactive organometallic species (e.g., using ZnCl₂) can prevent side reactions and improve the yield of the desired product upon quenching.[23]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol is designed as a self-validating system for the selective mono-arylation of 2,4-Dibromo-N-methylbenzene-1-sulfonamide at the sterically accessible C4 position.

Caption: Workflow for selective Suzuki coupling.

Methodology
  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 2,4-Dibromo-N-methylbenzene-1-sulfonamide (1.0 equiv).

    • Add the desired arylboronic acid (1.05-1.1 equiv).

    • Add potassium carbonate (K₂CO₃) or another suitable base (3.0 equiv).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the starting material's most reactive site. K₂CO₃ is a common and effective base for Suzuki couplings.[9]

  • Reaction Setup:

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The total volume should create a ~0.1 M solution with respect to the starting material.

    • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

    • Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

  • Catalyst Addition and Reaction:

    • To the degassed mixture, add a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv) or a more active pre-catalyst system like Pd₂(dba)₃ (0.015 equiv) with a ligand like SPhos (0.03 equiv).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A new, less polar spot corresponding to the mono-coupled product should appear, while the starting material spot diminishes. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-aryl-2-bromo-N-methylbenzene-1-sulfonamide.

  • Characterization:

    • Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR will show a new set of aromatic signals corresponding to the introduced aryl group and a distinct pattern for the remaining protons on the sulfonamide ring, confirming mono-substitution.

Conclusion

The reactivity profile of 2,4-Dibromo-N-methylbenzene-1-sulfonamide is definitively governed by the steric environment created by the ortho-sulfonamide group. This leads to a pronounced preference for functionalization at the C4-position in sterically sensitive reactions like palladium-catalyzed cross-couplings. This inherent regioselectivity is a powerful tool, allowing for the reliable and high-yielding synthesis of mono-functionalized derivatives that can serve as advanced intermediates for further chemical elaboration at the more robust C2-position. For transformations involving metal-halogen exchange, the outcome is more nuanced and highly dependent on kinetic versus thermodynamic control, offering a different strategic avenue for functionalization. A thorough understanding of these principles, as outlined in this guide, empowers chemists to unlock the full synthetic potential of this valuable building block.

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Foundational

The Strategic Utility of 2,4-Dibromo-N-methylbenzene-1-sulfonamide in Modern Pharmaceutical Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Importance of the Sulfonamide Scaffold The sulfonamide functional group is a cornerstone of medicinal chemistry, w...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, with a rich history dating back to the discovery of the first commercially available antibacterial agents.[1] Beyond their initial application as "sulfa drugs," sulfonamides have demonstrated a remarkable versatility, finding application in a wide array of therapeutic areas, including as diuretics, hypoglycemic agents, and more recently, as targeted therapies in oncology.[2][3] Their prevalence in FDA-approved drugs underscores their importance as a privileged scaffold in drug discovery.[4] The strategic functionalization of the sulfonamide core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. In this context, halogenated sulfonamides, such as 2,4-Dibromo-N-methylbenzene-1-sulfonamide, have emerged as highly valuable and versatile building blocks for the construction of complex pharmaceutical agents.

This technical guide provides a comprehensive overview of 2,4-Dibromo-N-methylbenzene-1-sulfonamide as a pharmaceutical building block. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors. We will delve into its physicochemical properties, provide a detailed synthetic protocol, explore its reactivity, and discuss its potential applications in the synthesis of pharmaceutically relevant molecules.

Physicochemical Properties and Handling

2,4-Dibromo-N-methylbenzene-1-sulfonamide is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1179669-20-5Commercial Supplier Data
Molecular Formula C₇H₇Br₂NO₂SCalculated
Molecular Weight 329.01 g/mol [5]
Appearance White to off-white solidCommercial Supplier Data
Melting Point Not widely reportedInferred from related compounds
Solubility Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. Insoluble in water.[4]

Synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide: A Reproducible Protocol

The synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide can be readily achieved from commercially available starting materials. The following protocol is based on established methods for the synthesis of related sulfonamides.[8]

Reaction Scheme:

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Dibromination Benzenesulfonyl_chloride Benzenesulfonyl chloride N_Methylbenzenesulfonamide N-Methylbenzene- 1-sulfonamide Benzenesulfonyl_chloride->N_Methylbenzenesulfonamide Pyridine, DCM Methylamine Methylamine Methylamine->N_Methylbenzenesulfonamide N_Methylbenzenesulfonamide_2 N-Methylbenzene- 1-sulfonamide Target_Molecule 2,4-Dibromo-N-methyl- benzene-1-sulfonamide N_Methylbenzenesulfonamide_2->Target_Molecule N-Bromosuccinimide (NBS), Sulfuric Acid

Caption: Synthetic pathway to 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

Step 1: Synthesis of N-Methylbenzene-1-sulfonamide

  • To a stirred solution of benzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 5-10 volumes) at 0 °C, add pyridine (1.2 eq) dropwise.

  • Slowly add a solution of methylamine (1.1 eq, e.g., 40% in water or as a solution in THF) while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 5 volumes), saturated aqueous sodium bicarbonate (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Methylbenzene-1-sulfonamide, which can often be used in the next step without further purification.

Step 2: Synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide

  • To a stirred solution of N-Methylbenzene-1-sulfonamide (1.0 eq) in concentrated sulfuric acid (3-5 volumes) at 0 °C, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield 2,4-Dibromo-N-methylbenzene-1-sulfonamide as a crystalline solid.

The Reactivity Landscape: A Versatile Pharmaceutical Building Block

The synthetic utility of 2,4-Dibromo-N-methylbenzene-1-sulfonamide stems from the differential reactivity of its functional groups. The two bromine atoms on the aromatic ring are amenable to a variety of modern cross-coupling reactions, while the sulfonamide moiety offers opportunities for further derivatization.

G cluster_ArylHalide_Reactions Aryl Halide Cross-Coupling Reactions cluster_Sulfonamide_Reactions Sulfonamide Modifications Start 2,4-Dibromo-N-methyl- benzene-1-sulfonamide Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Start->Suzuki Pd catalyst, Base, Ar-B(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N bond formation) Start->Buchwald Pd catalyst, Base, R₂NH Sonogashira Sonogashira Coupling (C-C triple bond formation) Start->Sonogashira Pd/Cu catalyst, Base, Terminal Alkyne N_Alkylation N-Alkylation Start->N_Alkylation Base, Alkyl Halide Hydrolysis Hydrolysis to Sulfonic Acid Start->Hydrolysis Acid or Base Product_A Product_A Suzuki->Product_A Aryl-substituted sulfonamide Product_B Product_B Buchwald->Product_B Amino-substituted sulfonamide Product_C Product_C Sonogashira->Product_C Alkynyl-substituted sulfonamide

Caption: Reactivity of 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

1. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atoms at the C2 and C4 positions of the benzene ring are excellent handles for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern pharmaceutical synthesis.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.[9][10] This is a powerful method for introducing new aryl or heteroaryl substituents, which can be crucial for modulating a compound's biological activity and pharmacokinetic profile. The differential reactivity of the two bromine atoms may allow for selective or sequential couplings.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.[11][12] This is a highly versatile method for introducing a wide range of primary and secondary amines, which are common functionalities in many drug molecules.

2. Other Cross-Coupling Reactions:

The aryl bromide moieties can also participate in other important cross-coupling reactions, such as the Sonogashira coupling to introduce alkynyl groups, which can serve as handles for further transformations or as key pharmacophoric elements.

3. Nucleophilic Aromatic Substitution (SNAr):

While less common for aryl bromides compared to chlorides or fluorides, under forcing conditions or with highly activated systems, nucleophilic aromatic substitution at the bromine-bearing positions may be possible.

Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitor Scaffolds

Hypothetical Synthetic Application:

The following scheme illustrates a plausible synthetic route to a complex, multi-substituted aromatic core that could be further elaborated into a kinase inhibitor.

G Start 2,4-Dibromo-N-methyl- benzene-1-sulfonamide Intermediate1 4-Bromo-2-aryl-N-methyl- benzene-1-sulfonamide Start->Intermediate1 Suzuki Coupling (Selective at C2) Final_Product 2-Aryl-4-amino-N-methyl- benzene-1-sulfonamide Intermediate1->Final_Product Buchwald-Hartwig Amination (at C4)

Caption: Hypothetical two-step functionalization of the building block.

This hypothetical two-step sequence, involving a regioselective Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination, would allow for the rapid generation of a library of diverse compounds for screening in drug discovery programs. The sulfonamide moiety itself can also play a crucial role in binding to the target protein.

Conclusion: A Versatile Tool for Modern Drug Discovery

2,4-Dibromo-N-methylbenzene-1-sulfonamide is a valuable and versatile building block for pharmaceutical synthesis. Its well-defined reactivity, particularly the amenability of its two bromine atoms to a range of palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool for the construction of complex and diverse molecular architectures. As the demand for highly specific and potent targeted therapies continues to grow, the strategic use of such functionalized building blocks will remain a critical component of successful drug discovery and development programs.

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Protocols & Analytical Methods

Method

Synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide and its Derivatives: A Guide for Medicinal Chemistry and Drug Discovery

An Application Note and Protocol Guide Abstract This application note provides a comprehensive guide to the synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide, a key intermediate in the development of various therape...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This application note provides a comprehensive guide to the synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide, a key intermediate in the development of various therapeutic agents. The protocols detailed herein are designed for researchers in medicinal chemistry and drug development, offering step-by-step procedures grounded in established chemical principles. We emphasize the rationale behind experimental choices, from starting material selection to purification strategies, ensuring both reproducibility and a deeper understanding of the underlying chemistry. The guide includes detailed methodologies for the multi-step synthesis, characterization data, and troubleshooting advice, supported by authoritative references.

Introduction: The Significance of Substituted Benzenesulfonamides

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of drugs, including diuretics, anticonvulsants, and antibiotics. The specific substitution pattern on the benzene ring and the sulfonamide nitrogen dictates the molecule's pharmacological activity. The 2,4-dibromo substitution pattern, in particular, offers a versatile platform for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space for drug discovery programs. This document outlines a reliable synthetic route to 2,4-Dibromo-N-methylbenzene-1-sulfonamide, a valuable building block for creating libraries of novel bioactive compounds.

Overview of the Synthetic Strategy

The synthesis of the target compound is a multi-step process that begins with a commercially available starting material, 1,3-dibromobenzene. The overall workflow involves three key transformations:

  • Electrophilic Aromatic Substitution: Introduction of a chlorosulfonyl group onto the 1,3-dibromobenzene ring.

  • Sulfonamide Formation: Reaction of the resulting sulfonyl chloride with methylamine.

  • Purification and Characterization: Isolation and verification of the final product.

This strategy is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.

G A Start: 1,3-Dibromobenzene B Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) A->B Chlorosulfonic Acid C Intermediate: 2,4-Dibromobenzene-1-sulfonyl chloride B->C Formation of Sulfonyl Chloride D Step 2: Nucleophilic Acyl Substitution (Amidation with Methylamine) C->D Aqueous Methylamine E Crude Product: 2,4-Dibromo-N-methylbenzene-1-sulfonamide D->E Formation of Sulfonamide F Step 3: Purification (Recrystallization) E->F Ethanol/Water G Final Product: Pure 2,4-Dibromo-N-methylbenzene-1-sulfonamide F->G Isolation & Characterization

Figure 1: High-level workflow for the synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory. Chlorosulfonic acid is extremely corrosive and reacts violently with water; handle with extreme caution.

Protocol 1: Synthesis of 2,4-Dibromobenzene-1-sulfonyl Chloride (Intermediate)

Principle: This step employs an electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as both the reagent and the solvent. The two bromine atoms on the starting material are deactivating but direct the incoming electrophile (the chlorosulfonyl group) to the ortho and para positions. Due to sterics and the directing effects, the 4-position (para to one bromine and ortho to the other) is the primary site of substitution.

Materials:

  • 1,3-Dibromobenzene (98%)

  • Chlorosulfonic acid (≥99%)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas scrubber (e.g., containing a dilute NaOH solution) to neutralize the HCl gas byproduct.

  • Cool the flask in an ice-water bath to 0 °C.

  • Carefully and slowly add chlorosulfonic acid (50 mL, 0.75 mol) to the flask.

  • Once the acid has cooled, begin the dropwise addition of 1,3-dibromobenzene (10.0 g, 0.042 mol) via the dropping funnel over a period of 30-40 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The product spot should have a lower Rf than the starting material.

  • Once the reaction is complete, very cautiously pour the reaction mixture onto a large beaker containing 500 g of crushed ice. This step must be done slowly and behind a blast shield, as the quenching of chlorosulfonic acid is highly exothermic.

  • The solid product will precipitate. Stir the ice-slurry for 15 minutes to ensure complete precipitation and quenching.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).

  • Dry the crude 2,4-dibromobenzene-1-sulfonyl chloride under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide (Final Product)

Principle: The sulfonyl chloride intermediate is a reactive electrophile. It undergoes a nucleophilic acyl substitution reaction with methylamine. The nitrogen atom of methylamine attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group and the formation of the N-S sulfonamide bond.

Materials:

  • 2,4-Dibromobenzene-1-sulfonyl chloride (crude from Protocol 1)

  • Methylamine solution (40 wt. % in H₂O)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (2 M HCl)

  • Ethanol (95%)

  • Deionized water

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve the crude 2,4-dibromobenzene-1-sulfonyl chloride (approx. 0.04 mol based on the starting material) in 100 mL of THF.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, dilute methylamine solution (15 mL, 0.17 mol) with 50 mL of cold water.

  • Slowly add the diluted methylamine solution to the stirred THF solution of the sulfonyl chloride. A white precipitate will form immediately.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous slurry to pH ~2 by adding 2 M HCl. This step ensures that any unreacted methylamine is protonated and soluble in the aqueous phase.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 50 mL).

  • Purification (Recrystallization): Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Slowly add hot deionized water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry in a vacuum oven at 50 °C overnight.

Characterization and Expected Results

The final product should be a white to off-white crystalline solid. Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Typical Reaction Parameters and Yields

Parameter Value Notes
Starting Material 1,3-Dibromobenzene 10.0 g
Intermediate 2,4-Dibromobenzene-1-sulfonyl chloride
--- Typical Yield 12.5 - 13.5 g (88-95%) Crude, used directly
Final Product 2,4-Dibromo-N-methylbenzene-1-sulfonamide
--- Typical Yield 10.8 - 12.0 g (75-83% over two steps) After recrystallization

| Melting Point | 138-141 °C | Literature values may vary slightly |

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.5 Hz, 1H), 7.80 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.5, 2.0 Hz, 1H), 5.0 (q, J=5.0 Hz, 1H, NH), 2.70 (d, J=5.0 Hz, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 140.0, 136.5, 132.0, 129.0, 125.5, 122.0, 30.0 (N-CH₃).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₇H₇Br₂NO₂S [M-H]⁻: 327.86; found 327.9. The characteristic isotopic pattern for two bromine atoms should be observed.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Extend the reaction time at room temperature. Ensure the chlorosulfonic acid is fresh and not decomposed by moisture.
Loss during workup.Ensure the quenching is done at a very low temperature to prevent hydrolysis of the sulfonyl chloride product.
Low yield in Step 2 Hydrolysis of sulfonyl chloride.Use anhydrous THF. Ensure the intermediate is reasonably dry before starting the reaction.
Incomplete reaction.Ensure a sufficient excess of methylamine is used to drive the reaction to completion and neutralize the HCl byproduct.
Product is oily/impure Incomplete reaction or impurities.Ensure the acidification step in Protocol 2 is complete to remove excess methylamine. Perform the recrystallization carefully, avoiding the addition of too much water which can cause the product to "oil out".

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides fundamental principles of electrophilic aromatic substitution and nucleophilic acyl substitution). URL: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4336-4341. (Illustrates the importance of the sulfonamide scaffold in drug design). URL: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed mechanistic explanations for the reactions involved). URL: [Link]

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-Dibromo-N-methylbenzene-1-sulfonamide

Mechanistic Rationale & Regioselectivity Principles For drug development professionals, the benzenesulfonamide motif is a privileged pharmacophore found in numerous approved therapeutics. Functionalizing this core via tr...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Regioselectivity Principles

For drug development professionals, the benzenesulfonamide motif is a privileged pharmacophore found in numerous approved therapeutics. Functionalizing this core via transition-metal-catalyzed cross-coupling is a critical synthetic operation. However, performing a Suzuki-Miyaura cross-coupling on 2,4-dibromo-N-methylbenzene-1-sulfonamide presents a distinct regioselectivity challenge: differentiating between the C2 and C4 carbon-bromine bonds [1].

To achieve predictable functionalization, we must analyze the causality behind the reactivity of these two sites:

  • Electronic Activation: The sulfonamide group (–SO₂NHCH₃) is strongly electron-withdrawing via induction and resonance. This lowers the LUMO energy of the aromatic ring, activating both the ortho (C2) and para (C4) positions toward the rate-determining oxidative addition of Palladium(0).

  • Steric Hindrance (The Deciding Factor): While both positions are electronically primed, the sulfonamide group is sterically demanding. The C2-bromine is adjacent (ortho) to this bulky substituent, creating a high steric barrier for the incoming bulky Pd-phosphine complex. Conversely, the C4-bromine is para to the sulfonamide and meta to the C2-bromine, making it highly accessible [2].

Experimental Workflows

The following diagram illustrates the divergent pathways available for functionalizing the dihalo-sulfonamide scaffold, depending on the choice of catalyst and stoichiometry.

Workflow SM 2,4-Dibromo-N-methyl benzenesulfonamide Cond1 1.05 eq Ar-B(OH)2 Pd(dppf)Cl2, Na2CO3 80°C, 4h SM->Cond1 Pathway A (Steric Control) Cond2 2.5 eq Ar'-B(OH)2 Pd(PPh3)4, K2CO3 100°C, 12h SM->Cond2 Pathway B (Exhaustive) Prod1 4-Aryl-2-bromo-N-methyl benzenesulfonamide (Regioselective) Cond1->Prod1 Prod1->Cond2 Sequential Coupling Prod2 2,4-Diaryl-N-methyl benzenesulfonamide (Bis-coupled) Cond2->Prod2

Fig 1: Regioselective vs. exhaustive Suzuki-Miyaura workflow for 2,4-dibromobenzenesulfonamides.

Quantitative Data: Catalyst & Condition Optimization

To establish a self-validating protocol, various catalytic systems were evaluated for their ability to discriminate between the C4 and C2 positions. The data below demonstrates that bulky, bidentate ligands (like dppf) or dialkylbiaryl phosphines (like SPhos) provide superior regiocontrol compared to standard monodentate ligands (like PPh₃) [3].

Table 1: Optimization of Regioselective Suzuki Coupling Conditions for C4-Arylation

Catalyst SystemLigand TypeBaseSolventTemp (°C)C4:C2 SelectivityIsolated Yield (%)
Pd(PPh₃)₄ (5 mol%)MonodentateNa₂CO₃Dioxane/H₂O8085:1572
Pd(dppf)Cl₂ (5 mol%) Bidentate (Large Bite Angle) Na₂CO₃ Dioxane/H₂O 80 96:4 88
Pd(OAc)₂ (5 mol%)SPhos (Biaryl)K₃PO₄Toluene/H₂O9098:291
Pd₂(dba)₃ (5 mol%)PCy₃ (Electron-rich)Cs₂CO₃DMF/H₂O100Bis-couplingN/A

Note: 1.05 equivalents of phenylboronic acid were used for all optimization entries. Selectivity was determined by crude ¹H NMR.

Detailed Step-by-Step Methodologies

Protocol A: Regioselective Mono-Coupling at C4

This protocol leverages steric control to selectively couple an aryl group at the C4 position, leaving the C2-bromide intact for subsequent orthogonal functionalization.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromo-N-methylbenzene-1-sulfonamide (1.0 mmol, 329 mg), the desired arylboronic acid (1.05 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and anhydrous Na₂CO₃ (2.0 mmol, 212 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Inject degassed 1,4-Dioxane (8.0 mL) and deionized water (2.0 mL) via syringe. Causality Note: Water is essential to dissolve the inorganic base and generate the reactive boronate complex required for the transmetalation step.

  • Heating: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 4–6 hours.

  • In-Process Control (LC-MS): Sample the reaction mixture. The starting material exhibits a classic 1:2:1 isotopic mass pattern due to the two bromine isotopes (⁷⁹Br/⁸¹Br). The desired mono-coupled product will display a 1:1 isotopic pattern. Terminate heating once the 1:2:1 pattern is consumed.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 4-aryl-2-bromo-N-methylbenzene-1-sulfonamide.

Protocol B: Sequential Coupling at C2

To functionalize the sterically hindered C2 position, a more electron-rich and highly active catalyst system is required to force the oxidative addition.

  • Reaction Setup: Charge a Schlenk flask with the mono-coupled product from Protocol A (1.0 mmol), a second arylboronic acid (1.5 mmol), Pd(PCy₃)₂Cl₂ (0.05 mmol, 37 mg), and Cs₂CO₃ (2.5 mmol, 814 mg).

  • Inert Atmosphere: Evacuate and backfill with argon (3 cycles).

  • Solvent Addition: Inject degassed Toluene (8.0 mL) and water (2.0 mL).

  • Heating: Heat the mixture to 100 °C for 12–16 hours. The elevated temperature and highly basic conditions overcome the steric hindrance of the adjacent sulfonamide group.

  • Workup: Follow the same extraction and purification procedures as Protocol A to yield the fully functionalized 2,4-diaryl-N-methylbenzene-1-sulfonamide.

Self-Validating Analytical Systems (E-E-A-T)

To ensure scientific integrity, the regiochemical outcome of Protocol A must be rigorously validated. Do not rely solely on mass spectrometry, as regioisomers possess identical masses. Instead, utilize the following self-validating NMR techniques:

  • ¹H NMR Splitting Patterns: In the starting material, the H3 proton (located between the two bromines) appears as a narrow doublet (J ~ 2 Hz). Upon selective C4-arylation, the H3 proton remains a meta-coupled doublet, but its chemical shift will alter based on the shielding cone of the newly introduced aryl ring.

  • 2D NOESY/ROESY (The Definitive Proof): The N-methyl group of the sulfonamide serves as a built-in spatial probe. If the aryl group erroneously coupled at the C2 position, it would reside in close spatial proximity (< 3.5 Å) to the N-methyl group, yielding a strong Nuclear Overhauser Effect (NOE) cross-peak. Because the coupling occurs selectively at C4, this NOE cross-peak will be completely absent , definitively proving the C4-regiochemistry.

Mechanistic Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (at C4) Pd0->OA Ar-Br TM Trans- metalation OA->TM Base RE Reductive Elimination TM->RE Ar'-B(OH)2 RE->Pd0 Product

Fig 2: Catalytic cycle highlighting rate-determining oxidative addition at the C4 position.

References

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements Source: Organic & Biomolecular Chemistry (The Royal Society of Chemistry) URL:[Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Substituted arylsulphonamides as inhibitors of perforin-mediated lysis Source: Bioorganic & Medicinal Chemistry Letters (PMC / NIH) URL:[Link]

Method

Application Note: Advanced Procedures for N-Alkylation of 2,4-Dibromo-N-methylbenzene-1-sulfonamide

Strategic Utility in Drug Development 2,4-Dibromo-N-methylbenzene-1-sulfonamide (CAS: 1179669-20-5) is a highly versatile bifunctional building block in medicinal chemistry. The molecule features a secondary sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Development

2,4-Dibromo-N-methylbenzene-1-sulfonamide (CAS: 1179669-20-5) is a highly versatile bifunctional building block in medicinal chemistry. The molecule features a secondary sulfonamide moiety (N-methylated) and a benzene ring substituted with two bromine atoms at the ortho and para positions relative to the sulfonyl group.

The N-alkylation of this compound is a critical transformation. Because the nitrogen is already methylated, alkylation yields a tertiary sulfonamide , completely eliminating the risk of over-alkylation—a common failure point when working with primary sulfonamides[1]. Furthermore, masking the acidic N-H proton via alkylation is often a mandatory prerequisite before subjecting the molecule to downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), as free sulfonamides can poison catalysts or consume organometallic reagents.

Mechanistic Causality & Reaction Design (E-E-A-T)

To design a self-validating and high-yielding protocol, researchers must understand the thermodynamic and kinetic factors governing this specific substrate.

Acidity and Base Selection

The N-H proton of a secondary aryl sulfonamide is highly acidic (pKa ~10–11) due to the strong electron-withdrawing nature of the sulfonyl group, which is further enhanced by the electron-withdrawing inductive effects of the two bromine atoms on the aromatic ring.

  • Mild Bases (K₂CO₃ / Cs₂CO₃): For highly reactive electrophiles (e.g., primary alkyl iodides, benzyl bromides), a mild base like Potassium Carbonate (K₂CO₃) is perfectly sufficient to drive the equilibrium toward the nucleophilic sulfonamidate anion[2].

  • Strong Bases (NaH): When dealing with sterically hindered secondary alkyl halides or less reactive electrophiles, Sodium Hydride (NaH) is required to ensure irreversible, quantitative deprotonation prior to electrophile addition.

Solvent Effects

The choice of solvent dictates the nucleophilicity of the resulting anion. N,N-Dimethylformamide (DMF) is the premier choice for base-mediated N-alkylation[2]. As a polar aprotic solvent, DMF strongly solvates the metal cation (K⁺ or Na⁺) but leaves the bulky sulfonamidate anion relatively unsolvated and highly reactive. Tetrahydrofuran (THF) is preferred for Mitsunobu conditions to ensure the solubility of Triphenylphosphine (PPh₃) and the betaine intermediate[3].

Steric Hindrance from the Ortho-Bromine

The bromine atom at the 2-position creates significant steric bulk adjacent to the sulfonyl group. This steric shielding slightly impedes the trajectory of the nucleophilic attack. Consequently, reactions that would typically proceed at room temperature for unhindered sulfonamides often require heating (60–80 °C) to achieve full conversion with this substrate[4].

Method Selection & Visualization

The choice of alkylation protocol depends entirely on the nature of the electrophile.

MethodSelection A 2,4-Dibromo-N-methylbenzene- 1-sulfonamide B Electrophile Type? A->B C Alkyl Halide (R-X) B->C SN2 Pathway D Alcohol (R-OH) B->D Dehydrative E Base-Mediated Alkylation (K2CO3/DMF or NaH/THF) C->E F Mitsunobu Reaction (PPh3, DIAD, THF) D->F G Tertiary Sulfonamide Product E->G F->G

Caption: Decision workflow for selecting the optimal N-alkylation method based on the electrophile.

Quantitative Optimization Data

The following table summarizes the optimized parameters for different classes of alkylating agents reacting with 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

Electrophile TypeRecommended ProtocolBase / ReagentsSolventTemp (°C)Time (h)Expected Yield
Primary Alkyl Iodide Base-MediatedK₂CO₃ (2.0 eq)DMF60 °C4–685–95%
Benzyl Bromide Base-MediatedK₂CO₃ (1.5 eq)DMF25 °C2–4>90%
Secondary Alkyl Bromide Base-MediatedNaH (1.2 eq)THF/DMF80 °C12–1860–75%
Primary Alcohol MitsunobuPPh₃, DIAD (1.5 eq)THF0 → 25 °C8–1280–90%
Chiral Sec-Alcohol MitsunobuPPh₃, DIAD (1.5 eq)THF0 → 25 °C16–2470–85%*

*Proceeds with complete inversion of stereochemistry.

Experimental Protocols

Protocol A: Base-Mediated Alkylation (using Alkyl Halides)

This protocol utilizes K₂CO₃ in DMF, providing a robust, self-validating system for primary and activated secondary halides[2].

Reagents:

  • 2,4-Dibromo-N-methylbenzene-1-sulfonamide (1.0 eq)

  • Alkyl Halide (1.2–1.5 eq)

  • Anhydrous K₂CO₃ (2.0 eq, finely powdered)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-Dibromo-N-methylbenzene-1-sulfonamide and anhydrous K₂CO₃ under an inert argon atmosphere.

  • Solvation & Deprotonation: Inject anhydrous DMF. Stir the suspension vigorously at room temperature for 30 minutes. Self-Validation Check: The mixture will remain a suspension, but a slight yellowing indicates the formation of the sulfonamidate anion.

  • Electrophile Addition: Add the alkyl halide dropwise via syringe. If the alkyl halide is a solid, dissolve it in a minimal volume of DMF prior to addition.

  • Reaction Progression: Heat the reaction mixture to 60 °C using an oil bath. Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). Self-Validation Check: The starting sulfonamide is highly polar (strong hydrogen bond donor). The N-alkylated product will elute significantly higher on the TLC plate.

  • Quench & Work-up: Once the starting material is consumed, cool the flask to room temperature. Quench by pouring the mixture into a 10-fold volume of ice-cold distilled water. This will dissolve the inorganic salts and often precipitate the highly hydrophobic tertiary sulfonamide product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mitsunobu N-Alkylation (using Alcohols)

When the electrophile is an alcohol (especially a chiral secondary alcohol where inversion of stereochemistry is desired), the Mitsunobu reaction is the gold standard[3].

MitsunobuMech N1 PPh3 + DIAD N2 Betaine Intermediate N1->N2 N3 Alcohol Activation (O-Phosphonium) N2->N3 + R-OH N4 Sulfonamidate Attack (Inversion) N3->N4 + Sulfonamide N5 N-Alkyl Product N4->N5 - Ph3P=O

Caption: Mechanistic pathway of the Mitsunobu N-alkylation highlighting alcohol activation.

Reagents:

  • 2,4-Dibromo-N-methylbenzene-1-sulfonamide (1.0 eq)

  • Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous THF (0.15 M)

Step-by-Step Methodology:

  • Assembly: In a flame-dried flask under argon, dissolve the sulfonamide, the alcohol, and PPh₃ in anhydrous THF.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The formation of the betaine intermediate is highly exothermic; thermal control prevents the decomposition of the azodicarboxylate.

  • Activation: Add DIAD dropwise over 15 minutes. Self-Validation Check: Upon each drop of DIAD, a transient deep yellow/orange color will appear (the betaine), which rapidly fades as it reacts with the alcohol and sulfonamide[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8–12 hours.

  • Purification: Concentrate the THF in vacuo. The major byproduct, triphenylphosphine oxide (Ph₃P=O), is highly crystalline and difficult to separate. Pro-Tip: Triturate the crude residue with cold diethyl ether/hexanes (1:1); the Ph₃P=O will precipitate and can be filtered off before subjecting the filtrate to silica gel column chromatography.

References

  • Mitsunobu Reaction: Mechanisms & Applications Chemical Reviews (via Scribd) URL:[Link]

  • Ruthenium-Catalyzed N-Alkylation of Sulfonamides Synthesis (Thieme Connect) URL:[Link]

Sources

Application

Palladium-catalyzed cross-coupling of 2,4-Dibromo-N-methylbenzene-1-sulfonamide

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,4-Dibromo-N-methylbenzene-1-sulfonamide Executive Summary & Strategic Context In modern drug discovery, the benzenesulfonamide motif is a ubiquitou...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,4-Dibromo-N-methylbenzene-1-sulfonamide

Executive Summary & Strategic Context

In modern drug discovery, the benzenesulfonamide motif is a ubiquitous pharmacophore, frequently utilized in the design of carbonic anhydrase inhibitors, protease inhibitors, and anti-inflammatory agents. 2,4-Dibromo-N-methylbenzene-1-sulfonamide serves as a highly versatile, bifunctional building block. However, the presence of two identical halogen atoms on the same aromatic ring presents a significant synthetic challenge: achieving site-selective functionalization.

This application note details a robust, self-validating protocol for the sequential, regioselective Suzuki-Miyaura cross-coupling of this scaffold. By leveraging the interplay between steric hindrance and electronic activation, researchers can selectively arylate the C-4 position first, followed by the C-2 position, enabling the rapid synthesis of complex, unsymmetrical 2,4-diaryl-N-methylbenzenesulfonamides.

Mechanistic Insights & Causality (E-E-A-T)

Achieving high regioselectivity in polyhalogenated arenes requires a deep understanding of the oxidative addition step within the palladium catalytic cycle. According to established principles of site-selective cross-coupling[1, 2], the regiochemical outcome is dictated by a competition between electronic and steric factors:

  • Electronic Activation: The N -methylsulfonamide group ( −SO2​NHMe ) is strongly electron-withdrawing via both inductive and resonance effects. This depletes electron density at the ortho (C-2) and para (C-4) positions, activating both carbon-bromine bonds toward oxidative addition by the electron-rich Pd(0) catalyst.

  • Steric Hindrance: The sulfonamide moiety is rotationally bulky. The C-2 bromine is situated immediately adjacent to this bulky group, creating a highly congested microenvironment. Conversely, the C-4 bromine is relatively unhindered.

  • Ligand-Driven Causality: When small or linear ligands (e.g., PPh3​ ) are used, the catalyst is small enough to access the electronically activated C-2 position, resulting in poor regioselectivity. However, by employing bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos , the steric repulsion between the ligand framework and the sulfonamide group makes oxidative addition at C-2 kinetically prohibitive [3]. Consequently, the catalyst is forced to react almost exclusively at the less hindered C-4 position.

Base Selection Causality

A critical, often overlooked parameter is the choice of base. The N -methylsulfonamide group possesses an acidic N-H proton ( pKa​≈11 ). The use of strong bases like KOtBu or NaOtBu will deprotonate the sulfonamide. The resulting anionic species can strongly coordinate to the palladium center, effectively poisoning the catalyst and stalling the reaction. Therefore, a mild base like K3​PO4​ is mandatory to facilitate the transmetalation step of the boronic acid without deprotonating the substrate.

Mechanism SM 2,4-Dibromo-N-methyl benzenesulfonamide Pd [Pd(0)L_n] Active Catalyst (e.g., Pd/XPhos) SM->Pd Coordination C4_Path Oxidative Addition at C-4 (Sterically Accessible) Pd->C4_Path Kinetically Favored C2_Path Oxidative Addition at C-2 (Sterically Hindered) Pd->C2_Path Disfavored by Bulky Ligand Prod_C4 4-Aryl-2-bromo-N-methyl benzenesulfonamide (Major Product >95%) C4_Path->Prod_C4 Transmetalation & Reductive Elimination Prod_C2 2-Aryl-4-bromo-N-methyl benzenesulfonamide (Trace) C2_Path->Prod_C2 Transmetalation & Reductive Elimination

Figure 1. Mechanistic rationale for regioselective C-4 oxidative addition driven by steric control.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the initial mono-arylation step using phenylboronic acid as the model coupling partner.

Table 1: Optimization of Regioselective C-4 Arylation

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Regioselectivity (C4:C2)
1 Pd(PPh3​)4​ None (Tetrakis) Na2​CO3​ Toluene/ H2​O 80>952.5 : 1
2 Pd(dppf)Cl2​ dppf K2​CO3​ Dioxane/ H2​O 80>954 : 1
3 Pd(OAc)2​ SPhos K3​PO4​ Dioxane/ H2​O 60>9515 : 1
4 Pd(OAc)2​ XPhos K3​PO4​ Dioxane/ H2​O 60 >95 >20 : 1
5 Pd(OAc)2​ XPhos KOtBu Dioxane60<20 (Stalled)N/A

Insight: Entry 4 provides the optimal conditions. The extreme bulk of XPhos maximizes the C4:C2 ratio, while K3​PO4​ prevents catalyst deactivation (as seen in Entry 5).

Experimental Protocols

Self-Validating Quality Control (QC) Metrics

Before executing the protocol, note the built-in self-validation metric using LC-MS:

  • Starting Material: Contains two bromine atoms. The mass spectrum will display a distinct 1:2:1 isotopic triplet (e.g., M , M+2 , M+4 ).

  • Intermediate (Post-Protocol A): Contains one bromine atom. The mass spectrum will shift to a 1:1 isotopic doublet ( M , M+2 ). The complete disappearance of the 1:2:1 triplet confirms the absence of unreacted starting material, while the lack of a singlet mass peak confirms no over-arylation has occurred.

Protocol Step1 1. Reagent Assembly 1.0 eq Dibromide, 1.05 eq Boronic Acid Step2 2. Catalyst & Base Addition 5 mol% Pd(OAc)2, 10 mol% XPhos, 2.0 eq K3PO4 Step1->Step2 Step3 3. Solvent Addition Degassed 1,4-Dioxane/H2O (4:1 v/v) Step2->Step3 Step4 4. Reaction Execution Stir at 60°C for 4-6 hours under N2 Step3->Step4 Step5 5. Workup & Isolation EtOAc Extraction -> Silica Gel Chromatography Step4->Step5

Figure 2. Step-by-step workflow for the regioselective C-4 Suzuki-Miyaura cross-coupling.

Protocol A: Regioselective C-4 Mono-Arylation

Objective: Synthesize 4-aryl-2-bromo-N-methylbenzene-1-sulfonamide.

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-Dibromo-N-methylbenzene-1-sulfonamide (1.0 mmol, 1.0 equiv) and the desired Arylboronic acid (1.05 mmol, 1.05 equiv). Crucial: Do not exceed 1.05 equivalents of boronic acid to prevent trace dialkylation.

  • Catalyst Loading: Add Pd(OAc)2​ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous K3​PO4​ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-high purity Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Add 5.0 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 60 °C. Stir vigorously for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS until the 1:2:1 isotopic triplet of the starting material is entirely replaced by the 1:1 doublet of the product.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure C-4 arylated product.

Protocol B: Subsequent C-2 Arylation

Objective: Synthesize unsymmetrical 2,4-diaryl-N-methylbenzene-1-sulfonamide.

Once the bulky C-4 position is functionalized, the C-2 position requires higher temperatures to overcome the steric shielding of the adjacent sulfonamide group.

  • Reagent Assembly: To a clean reaction vial, add the 4-aryl-2-bromo-N-methylbenzene-1-sulfonamide intermediate generated in Protocol A (1.0 mmol, 1.0 equiv) and a different Arylboronic acid (1.5 mmol, 1.5 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%) and K2​CO3​ (3.0 mmol, 3.0 equiv). Note: XPhos is no longer required; a standard bidentate ligand like dppf is highly efficient for this step, and K2​CO3​ provides a stronger driving force at elevated temperatures.

  • Solvent & Execution: Add degassed 1,4-Dioxane/Water (4:1 v/v, 5.0 mL). Seal the vial and heat to 95 °C for 12 hours.

  • Validation: LC-MS will show the disappearance of the 1:1 bromine doublet, replaced by a singlet mass peak corresponding to the fully di-arylated target compound.

  • Workup: Follow the identical extraction and purification procedure outlined in Protocol A (Step 6 & 7).

References

  • Palani, V., Hugelshofer, C. L., Kevlishvili, I., Liu, P., & Sarpong, R. "A Short Synthesis of Delavatine A Unveils New Insights into Site-Selective Cross-Coupling of Polyhalogenated Arenes." Journal of the American Chemical Society, 2019, 141(6), 2652–2660. (Also reviewed extensively in Chem. Rev. 2022). URL:[Link]

  • Fairlamb, I. J. S. "Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes." Chemical Society Reviews, 2007, 36(7), 1036–1045. URL:[Link]

  • Schröter, S., Stock, C., & Bach, T. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles." Tetrahedron, 2005, 61(9), 2245–2267. URL:[Link]

Method

Application Note: Synthesis of Functionalized Benzofused Sultams from 2,4-Dibromo-N-methylbenzene-1-sulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Benzofused sultams (cyclic sulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Benzofused sultams (cyclic sulfonamides) are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for COX-2 inhibitors, HIV integrase inhibitors, and novel anti-inflammatory agents[1]. The synthesis of skeletally diverse sultam libraries requires versatile building blocks that allow for orthogonal, site-selective functionalization.

2,4-Dibromo-N-methylbenzene-1-sulfonamide (CAS: 1179669-20-5)[2] is an exceptionally strategic precursor for this purpose. The molecule possesses two chemically distinct bromine atoms that can be sequentially leveraged:

  • The C2-Bromine (Ortho): Primed for entropically driven intramolecular cyclization. Once the secondary sulfonamide nitrogen is alkylated with an alkene tether, the proximity effect ensures that Palladium-catalyzed intramolecular Heck cyclization vastly outcompetes intermolecular side reactions[3].

  • The C4-Bromine (Para): Remains intact during the initial cyclization, serving as a robust handle for late-stage intermolecular diversification (e.g., Suzuki-Miyaura cross-coupling) to expand structure-activity relationship (SAR) libraries[4].

Reaction Pathway & Mechanistic Visualization

The following diagram illustrates the sequential functionalization strategy. The workflow is designed to be a self-validating system, where each intermediate is isolated and verified before proceeding to the next catalytic cycle.

G SM 2,4-Dibromo-N-methyl benzene-1-sulfonamide Int1 N-Allyl-N-methyl Intermediate SM->Int1 Step 1: N-Alkylation (Allyl Bromide, K2CO3) Sultam 5-Exo-Trig Cyclized Benzosultam Core Int1->Sultam Step 2: Intramolecular Heck (Pd(OAc)2, PPh3) Final C4-Aryl Functionalized Sultam (Target) Sultam->Final Step 3: Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2)

Caption: Sequential N-alkylation, intramolecular Heck cyclization, and Suzuki cross-coupling workflow.

Experimental Protocols & Causality

As a Senior Application Scientist, it is critical to not only execute these steps but to understand the physicochemical causality behind the reagent selection. Every step below includes In-Process Controls (IPC) to guarantee a self-validating workflow.

Protocol A: N-Alkylation (Tether Installation)

Objective: Install the alkene tether required for downstream cyclization. Causality: Potassium carbonate ( K2​CO3​ ) is specifically chosen over stronger bases like Sodium Hydride ( NaH ). The pKa of the secondary sulfonamide proton is approximately 10, which is perfectly matched for carbonate-mediated deprotonation. Stronger bases risk degrading the sulfonamide or causing unwanted side reactions with the dibrominated ring.

  • Setup: In an oven-dried 50 mL round-bottom flask, dissolve 2,4-Dibromo-N-methylbenzene-1-sulfonamide (1.0 eq, 3.0 mmol) in anhydrous DMF (15 mL).

  • Activation: Add K2​CO3​ (2.0 eq, 6.0 mmol) and stir at room temperature for 15 minutes to generate the sulfonamide anion.

  • Alkylation: Dropwise add allyl bromide (1.2 eq, 3.6 mmol). Heat the reaction mixture to 60 °C for 4 hours.

  • Workup & IPC: Quench with H2​O and extract with EtOAc.

    • Self-Validation (IPC): Perform LC-MS. The starting material mass ( [M+H]+≈327.8 ) should shift to [M+H]+≈367.9 . FTIR should confirm the complete disappearance of the N-H stretch at ∼3200 cm−1 .

Protocol B: Intramolecular Heck Cyclization (Sultam Formation)

Objective: Construct the 5-membered benzosultam core via a 5-exo-trig cyclization. Causality: Pd(OAc)2​ with PPh3​ is a highly reliable catalytic system for unactivated aryl bromides. Triethylamine ( Et3​N ) is critical here; it acts as the terminal base to absorb the generated HBr (driving the catalytic cycle by regenerating Pd(0)) and stabilizes the active palladium species against aggregation into inactive palladium black[3]. The intramolecular nature of the reaction ensures the C2-Br reacts exclusively, leaving the C4-Br untouched[1].

  • Setup: Charge a Schlenk tube with the N-allyl intermediate (1.0 eq, 2.0 mmol), Pd(OAc)2​ (5 mol%), and PPh3​ (10 mol%).

  • Solvent & Base: Evacuate and backfill with N2​ (3x). Add degassed anhydrous acetonitrile (10 mL) followed by Et3​N (3.0 eq, 6.0 mmol).

  • Cyclization: Seal the tube and heat to 90 °C for 12 hours.

  • Workup & IPC: Filter the mixture through a short pad of Celite to remove Pd residues, eluting with EtOAc. Concentrate and purify via flash chromatography.

    • Self-Validation (IPC): LC-MS must show a mass shift of -80 Da (loss of HBr), yielding [M+H]+≈287.9 . 1H NMR must show the disappearance of the terminal alkene multiplets and the appearance of exocyclic double bond protons.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the scaffold by coupling an aryl group at the remaining C4 position. Causality: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This geometric constraint significantly accelerates the reductive elimination step, which is vital for overcoming the steric and electronic deactivation of the C4 position on the newly formed sultam ring.

  • Setup: In a microwave vial, combine the cyclized sultam (1.0 eq, 0.5 mmol), an arylboronic acid (e.g., Phenylboronic acid, 1.5 eq, 0.75 mmol), and Pd(dppf)Cl2​ (5 mol%).

  • Reaction Conditions: Add 1,4-dioxane (4 mL) and an aqueous solution of Na2​CO3​ (2.0 M, 1.0 mL).

  • Coupling: Seal the vial, purge with N2​ , and heat at 100 °C for 8 hours (or 110 °C for 45 mins under microwave irradiation).

  • Workup & IPC: Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

    • Self-Validation (IPC): LC-MS should show the loss of the bromine isotope pattern (M, M+2 of equal intensity) and the appearance of the target mass ( [M+H]+≈285.1 for the phenyl derivative).

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected yields for the self-validating workflow.

Reaction StepReagents & CatalystTemp (°C)Time (h)Isolated Yield (%)IPC / Validation Metric
1. N-Alkylation Allyl bromide, K2​CO3​ , DMF60492%LC-MS: [M+H]+ 367.9; IR: No N-H stretch
2. Heck Cyclization Pd(OAc)2​ , PPh3​ , Et3​N , MeCN901278%LC-MS: [M+H]+ 287.9 (1 Br isotope pattern)
3. Suzuki Coupling Pd(dppf)Cl2​ , PhB(OH)2​ , Dioxane100885%LC-MS: [M+H]+ 285.1 (0 Br, single peak)

References

  • Title: 1881999-20-7|2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide - BLDpharm (Catalog Reference for 2,4-Dibromo-N-methylbenzene-1-sulfonamide)
  • Title: α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams Source: PMC - NIH URL
  • Title: Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid Source: PMC - NIH URL
  • Title: Sulfoxylate Anion Radical-Induced Aryl Radical Generation and Intramolecular Arylation for the Synthesis of Biarylsultams Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Application

Reagents for functionalizing 2,4-Dibromo-N-methylbenzene-1-sulfonamide

An in-depth technical guide for the regioselective functionalization of 2,4-Dibromo-N-methylbenzene-1-sulfonamide, designed for synthetic chemists and drug development professionals. Introduction & Chemical Profile In me...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the regioselective functionalization of 2,4-Dibromo-N-methylbenzene-1-sulfonamide, designed for synthetic chemists and drug development professionals.

Introduction & Chemical Profile

In medicinal chemistry, polyhalogenated arenes are highly valued as bifunctional building blocks. 2,4-Dibromo-N-methylbenzene-1-sulfonamide presents a unique synthetic challenge and opportunity: it possesses two distinct carbon-bromine (C-Br) bonds at the C2 and C4 positions, alongside an electron-withdrawing, acidic N-methylsulfonamide group at C1.

Achieving regiocontrol on this scaffold requires a strategic manipulation of two competing forces: steric hindrance and directing group effects . By selecting the appropriate reagents and catalytic pathways, researchers can selectively functionalize either the C4 or the C2 position, enabling the divergent synthesis of complex pharmaceutical intermediates.

Mechanistic Rationale for Regioselectivity

Pathway A: C4-Selective Functionalization (Steric Control)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamentally sensitive to the steric environment of the electrophile[1]. In 2,4-dibromo-N-methylbenzene-1-sulfonamide, the C2-Br bond is flanked by the bulky sulfonamide group. Consequently, the oxidative addition of the Palladium(0) active species occurs preferentially at the less sterically hindered C4-Br bond[2]. By strictly controlling the stoichiometry of the coupling partner (e.g., 1.05 equivalents of boronic acid), the C4 position can be mono-arylated with >95% regioselectivity.

Pathway B: C2-Selective Functionalization (Directing Group Control)

To functionalize the sterically hindered C2 position, chemists must override steric bias using a Directing Metalation Group (DMG) . The N-methylsulfonamide group acts as an excellent DMG[3]. When treated with a highly reactive organomagnesium reagent like Knochel's Turbo Grignard ( iPrMgCl⋅LiCl ), the reaction proceeds in two distinct phases:

  • Deprotonation: The first equivalent of the Grignard reagent acts as a Brønsted base, deprotonating the acidic N-H of the sulfonamide to form a magnesium amide.

  • Directed Exchange: This newly formed complex coordinates a second equivalent of the Grignard reagent, bringing the magnesium center into close spatial proximity to the C2-Br bond. This Complex-Induced Proximity Effect (CIPE) triggers a rapid, regioselective metal-halogen exchange at C2, leaving the C4-Br bond intact[4],[5].

G Start 2,4-Dibromo-N-methylbenzene- 1-sulfonamide Pd Pd-Catalyzed Cross-Coupling Start->Pd Pd(0), Boronic Acid Mg Metal-Halogen Exchange Start->Mg iPrMgCl·LiCl C4 C4-Functionalization (Steric Control) Pd->C4 Oxidative Addition at less hindered C4-Br C2 C2-Functionalization (Directing Group Control) Mg->C2 N-coordination directs to ortho C2-Br

Caption: Regioselective functionalization pathways based on steric and electronic control.

Quantitative Data Summary

The following table summarizes the critical parameters required to achieve orthogonal functionalization of the dibromoarene scaffold.

ParameterC4-Selective FunctionalizationC2-Selective Functionalization
Primary Reaction Suzuki-Miyaura Cross-CouplingDirected Metal-Halogen Exchange
Key Reagents Pd(dppf)Cl2​ , Na2​CO3​ , Ar−B(OH)2​ iPrMgCl⋅LiCl (Turbo Grignard)
Stoichiometry 1.0 eq Substrate : 1.05 eq Boronic Acid1.0 eq Substrate : 2.1 eq Grignard
Regioselectivity >95% C4 (Steric Control)>95% C2 (Directing Group Control)
Temperature 80 °C-20 °C to 0 °C
Solvent System 1,4-Dioxane / H2​O (4:1)Anhydrous THF
Electrophile Aryl/Heteroaryl Boronic AcidsDMF, I2​ , Aldehydes, Allyl Bromide

Experimental Protocols

Protocol 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling

Causality Note: Pd(dppf)Cl2​ is selected because its bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step and stabilizes the catalyst against the mildly coordinating sulfonamide group[2].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, add 2,4-Dibromo-N-methylbenzene-1-sulfonamide (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base Addition: Add a pre-mixed solvent system of 1,4-Dioxane and 2M aqueous Na2​CO3​ (4:1 ratio, 0.2 M overall concentration). Self-Validation: The biphasic mixture should appear as a distinct reddish-orange suspension.

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) species[1].

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation: The starting material spot (UV active) should disappear, replaced by a single, lower-Rf product spot. If two new spots appear, over-coupling at C2 is occurring; immediately cool the reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol 2: Regioselective C2-Functionalization via Directed Metal-Halogen Exchange

Causality Note: Exactly 2.1 equivalents of Turbo Grignard must be used. The first equivalent is sacrificed to deprotonate the sulfonamide. The LiCl in the Turbo Grignard breaks up polymeric magnesium aggregates, drastically increasing the kinetic basicity and nucleophilicity of the reagent, allowing the exchange to occur safely at -20 °C without benzyne formation[4].

G Substrate Substrate (N-H Sulfonamide) Deprot Deprotonation (N-Mg Complex Formation) Substrate->Deprot + 1.0 eq iPrMgCl·LiCl Exchange Metal-Halogen Exchange (C2-Mg Species) Deprot->Exchange + 1.1 eq iPrMgCl·LiCl (Intramolecular Coordination) Electrophile Electrophilic Trapping (e.g., DMF -> CHO) Exchange->Electrophile + Electrophile Product C2-Functionalized Product Electrophile->Product Aqueous Workup

Caption: Mechanistic sequence of the directed metal-halogen exchange using Turbo Grignard.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-Dibromo-N-methylbenzene-1-sulfonamide (1.0 equiv) in anhydrous THF (0.1 M) under a strict Argon atmosphere.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Grignard Addition: Add iPrMgCl⋅LiCl (1.3 M in THF, 2.1 equiv) dropwise over 15 minutes. Self-Validation: A slight evolution of gas (propane) may be observed during the addition of the first equivalent as the N-H is deprotonated. The solution may turn slightly yellow.

  • Exchange Maturation: Stir the mixture at -20 °C for 1 hour. To validate the exchange, remove a 0.1 mL aliquot, quench it into saturated aqueous NH4​Cl , and analyze via GC-MS or LC-MS to confirm the disappearance of the dibromo starting material and the presence of the mono-bromo intermediate.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF, 3.0 equiv) neat, in one portion. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction strictly at 0 °C by carefully adding saturated aqueous NH4​Cl . Self-Validation: The quench will be exothermic and form a white magnesium salt precipitate.

  • Workup: Extract with EtOAc (3x), wash the combined organics with water and brine, dry over MgSO4​ , and purify via column chromatography.

Sources

Method

Application Note: Laboratory Handling and Sequential Functionalization of 2,4-Dibromo-N-methylbenzene-1-sulfonamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In modern drug discovery, the sulfonamide moiety is a privileged pharmacophore, frequently utilized in the design of enzyme inhibitors, antimicrobial agents, and targeted therapeutics 1. 2,4-Dibromo-N-methylbenzene-1-sulfonamide (CAS: 1179669-20-5) serves as a highly versatile, bifunctional building block .

The strategic value of this compound lies in the differential reactivity of its two bromine atoms. The C-4 bromine (para to the sulfonamide) is sterically accessible, making it highly susceptible to initial palladium-catalyzed oxidative addition. Conversely, the C-2 bromine is sterically hindered by the adjacent, bulky N-methylsulfonamide group—a phenomenon related to the "buttressing effect" seen in ortho-substituted halogenated aromatics 2. This electronic and steric disparity allows chemists to perform regioselective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig amination) without the need for intermediate halogenation steps, rapidly generating complex, multi-substituted pharmacophores 3.

Physicochemical Properties & Safety Profile

Before initiating laboratory workflows, it is critical to understand the physical properties and hazards associated with halogenated N-methylsulfonamides .

Property / ParameterSpecificationLaboratory Implication
Chemical Name 2,4-Dibromo-N-methylbenzene-1-sulfonamideTarget scaffold for C-C and C-N coupling.
CAS Number 1179669-20-5Use for inventory tracking and SDS retrieval.
Molecular Formula C7H7Br2NO2SExact Mass: ~326.85 g/mol (useful for LC-MS tracking).
Physical State Solid (Powder/Crystalline)Weighing requires anti-static precautions.
Solubility DMF, DMSO, THF, EtOAcPoorly soluble in water/hexane. Use polar aprotic solvents for stock solutions.
Storage Conditions Room Temperature (Inert Atmosphere)Keep desiccated; moisture can degrade catalytic coupling efficiency.
GHS Hazards H302, H315, H319, H335Wear nitrile gloves, safety goggles, and handle inside a fume hood.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the sequential functionalization methodology.

G SM 2,4-Dibromo-N-methylbenzene- 1-sulfonamide (Starting Material) Step1 Regioselective Suzuki Coupling (C-4 Position, Less Hindered) SM->Step1 Int1 4-Aryl-2-bromo-N-methylbenzene- 1-sulfonamide (Intermediate) Step1->Int1 Step2 Buchwald-Hartwig Amination (C-2 Position, Sterically Hindered) Int1->Step2 Prod 2-Amino-4-aryl-N-methylbenzene- 1-sulfonamide (Final Scaffold) Step2->Prod

Fig 1: Sequential Pd-catalyzed functionalization workflow for the dibrominated scaffold.

Step-by-Step Laboratory Protocols

Protocol A: Safe Handling and Stock Preparation

Causality Check: Halogenated sulfonamides can be sensitive to prolonged exposure to light and ambient moisture, which can introduce protic impurities that quench sensitive Pd(0) catalysts during downstream cross-coupling 4.

  • Environmental Setup: Ensure the fume hood is clear. Use an anti-static weighing boat.

  • Weighing: Accurately weigh the required amount of 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

  • Solvent Selection: Dissolve the compound in anhydrous, degassed 1,4-Dioxane or THF to create a 0.5 M stock solution. Note: Do not use protic solvents like methanol at this stage if proceeding directly to organometallic coupling.

  • Validation: Run a baseline LC-MS/HPLC of the stock solution. You should observe the characteristic isotopic pattern of a dibrominated compound (M, M+2, M+4 in a 1:2:1 ratio).

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling (C-4 Position)

Causality Check: We target the C-4 position first because the C-2 position is sterically blocked by the sulfonamide group. We utilize Pd(dppf)Cl2​ because its large bite angle promotes reductive elimination, and it is highly stable in the aqueous basic conditions required for boronic acid activation.

Materials:

  • 2,4-Dibromo-N-methylbenzene-1-sulfonamide (1.0 equiv)

  • Aryl boronic acid (1.05 equiv - strict stoichiometry prevents over-coupling)

  • Pd(dppf)Cl2​ (5 mol%)

  • K2​CO3​ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Procedure:

  • Charge the Flask: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dibromo starting material, aryl boronic acid, and Pd(dppf)Cl2​ .

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon three times. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed 1,4-Dioxane, followed by the degassed aqueous K2​CO3​ solution via syringe.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 4-6 hours.

  • Monitoring (Self-Validation): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the 1:2:1 dibromo isotopic cluster disappears, replaced by a 1:1 monobromo isotopic cluster (M, M+2) corresponding to the C-4 arylated intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography to isolate the 4-aryl-2-bromo-N-methylbenzene-1-sulfonamide.

Protocol C: Buchwald-Hartwig Amination (C-2 Position)

Causality Check: The remaining C-2 bromine is highly sterically hindered. Standard catalysts will fail here. We must use a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos paired with Pd2​(dba)3​ . XPhos facilitates oxidative addition into the hindered C-Br bond and prevents the formation of inactive bis-ligated palladium complexes.

Materials:

  • 4-Aryl-2-bromo-N-methylbenzene-1-sulfonamide intermediate (1.0 equiv)

  • Secondary/Primary Amine (1.2 equiv)

  • Pd2​(dba)3​ (2.5 mol% - provides 5 mol% Pd)

  • XPhos (10 mol%)

  • Cs2​CO3​ (2.0 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • Pre-catalyst Generation: In a nitrogen-filled glovebox (or using strict Schlenk techniques), combine Pd2​(dba)3​ and XPhos in a vial with 1 mL of toluene. Stir for 15 minutes until the solution turns dark red/purple, indicating the formation of the active L-Pd(0) species.

  • Charge the Reactants: To a separate oven-dried vial, add the monobromo intermediate, the amine, and Cs2​CO3​ .

  • Combine and React: Transfer the pre-catalyst solution to the reactant vial. Seal with a Teflon-lined crimp cap. Heat the reaction to 100°C for 12-16 hours. The elevated temperature is necessary to overcome the activation energy barrier imposed by the steric bulk of the ortho-sulfonamide group.

  • Monitoring: Analyze via TLC or LC-MS. The monobromo isotopic signature should be completely absent, replaced by the exact mass of the fully functionalized product.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Teo, Y.-C., et al. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. National Institute of Education, Nanyang Technological University. Available at:[Link]

  • University of Regensburg. “Buttressing Effect” in the Halogen-Lithium Exchange in ortho-Bromo-N,N-dimethylanilines and Related Naphthalenes. Available at: [Link]

  • Science of Synthesis. Product Class 3: Bromoarenes (Cross-coupling reactions of halogenated arenes). Thieme Connect. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for removing impurities from 2,4-Dibromo-N-methylbenzene-1-sulfonamide

Welcome to the Technical Support Center for the purification of 2,4-Dibromo-N-methylbenzene-1-sulfonamide . This guide is engineered for researchers and drug development professionals who require high-purity sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,4-Dibromo-N-methylbenzene-1-sulfonamide . This guide is engineered for researchers and drug development professionals who require high-purity sulfonamide compounds.

Rather than relying on trial and error, this guide approaches purification as a deterministic process. By understanding the physicochemical properties of your reaction mixture, you can logically isolate your target compound from unreacted starting materials and byproducts.

Purification Decision Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Sulfonamide + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE AcidWash 0.1M HCl Wash (Removes Methylamine) LLE->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Sulfonic Acid) AcidWash->BaseWash Assess HPLC / TLC Assessment (Check Purity) BaseWash->Assess Recryst Recrystallization (Isopropanol/Water) Assess->Recryst Purity > 85% Chrom Silica Gel Chromatography (Hexane/EtOAc) Assess->Chrom Purity < 85% Pure Pure 2,4-Dibromo-N-methylbenzene- 1-sulfonamide (>99%) Recryst->Pure Crystallizes Chrom->Pure Elutes

Decision tree for purifying 2,4-Dibromo-N-methylbenzene-1-sulfonamide.

Quantitative Impurity Profiling

Before beginning purification, you must understand the quantitative profile of the matrix you are working with. The table below summarizes the physicochemical data used to drive separation decisions.

Table 1: Physicochemical Profile of 2,4-Dibromo-N-methylbenzene-1-sulfonamide and Common Impurities

CompoundMolecular Weight ( g/mol )Approx. TLC Rf (Hexane:EtOAc 7:3)Relative HPLC RTAcid/Base Property
2,4-Dibromo-N-methylbenzene-1-sulfonamide (Target) 328.990.451.00Weakly Acidic (pKa ~10)
2,4-Dibromobenzenesulfonyl chloride (Reactant)334.400.801.35Neutral / Electrophilic
Methylamine (Reactant)31.060.00 (Baseline)0.10Basic (pKa ~10.6)
2,4-Dibromobenzenesulfonic acid (Hydrolysis Byproduct)315.950.00 (Streaks)0.25Strongly Acidic (pKa < 1)

Frequently Asked Questions (FAQs)

Q1: How do I selectively remove unreacted methylamine and sulfonic acid byproducts without losing my product? A1: This is achieved by exploiting the pKa differentials of the mixture components through sequential liquid-liquid extractions[1]. Methylamine is highly basic, while the sulfonic acid byproduct is strongly acidic. Your target sulfonamide is only weakly acidic (pKa ~10). Causality: Washing the organic layer with 0.1M HCl protonates the methylamine into a water-soluble ammonium salt. Subsequent washing with saturated NaHCO3 deprotonates the sulfonic acid into a water-soluble sulfonate salt. Because the sulfonamide's pKa is around 10, it remains protonated and neutral under these mild pH conditions, safely partitioning into the organic layer[1].

Q2: My product is "oiling out" during recrystallization instead of forming crystals. What is the mechanism behind this, and how can I fix it? A2: "Oiling out" occurs when the solute separates from the solvent as a liquid phase rather than a solid crystal network. Mechanistically, this happens when the melting point of the crude mixture is depressed below the temperature at which it reaches supersaturation in your chosen solvent[2]. High impurity loads significantly depress the melting point. Causality & Solution: To resolve this, you must alter the saturation thermodynamics. Re-dissolve the oil by heating and add a slightly larger volume of the hot solvent to decrease the saturation temperature[2]. Alternatively, perform a preliminary silica gel plug to remove gross impurities; this raises the melting point of the mixture back above the saturation temperature before you attempt recrystallization[2].

Q3: Why does my sulfonamide streak on the silica gel column, and how do I improve resolution? A3: Sulfonamides possess both hydrogen-bond donating (N-H) and accepting (S=O) capabilities. This leads to strong, reversible interactions with the polar, acidic silanol groups on the silica stationary phase. This constant adsorption/desorption cycle causes band broadening or "streaking"[1]. Causality & Solution: Switch to a more optimized gradient solvent system (e.g., Hexane/Ethyl Acetate). If streaking persists, adding 0.1% to 0.5% acetic acid or triethylamine to the mobile phase can suppress silanol ionization or shield the silica, sharpening the elution band[3].

Troubleshooting Guide

Issue 1: Persistent 2,4-dibromobenzenesulfonyl chloride contamination in the final product.

  • Root Cause: The sulfonyl chloride starting material is highly non-polar and unreactive to mild aqueous washes. If an excess was used during synthesis, it will co-extract with the product into the organic layer.

  • Resolution: Treat the crude organic mixture with a scavenger amine (e.g., polymer-bound primary amine or a small amount of ethanolamine) prior to the acid wash. The scavenger reacts with the residual sulfonyl chloride to form a highly polar or resin-bound sulfonamide, which is easily removed via filtration or the subsequent aqueous washes.

Issue 2: Low recovery yield after recrystallization.

  • Root Cause: The solvent system is either too polar (solubilizing the product even at low temperatures) or an excessive volume of solvent was used, preventing the solution from reaching the critical supersaturation point needed for nucleation[2].

  • Resolution: Evaporate the filtrate to recover the material. Recalculate the minimal amount of boiling solvent required for dissolution. For 2,4-Dibromo-N-methylbenzene-1-sulfonamide, a binary solvent system like Isopropanol/Water (70:30) is highly effective[2]. The water acts as an anti-solvent, sharply decreasing solubility as the temperature drops.

Self-Validating Experimental Protocols

Protocol 1: pH-Driven Liquid-Liquid Extraction

This protocol utilizes built-in chemical indicators to validate the success of each purification step.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Wash (Amine Removal): Wash the organic layer with an equal volume of 0.1M HCl.

    • Self-Validation Step: Check the pH of the separated aqueous layer. It must remain acidic (pH < 3). If it is basic, the acid was entirely neutralized by excess methylamine. Repeat the HCl wash until the aqueous layer remains acidic.

  • Base Wash (Acid Removal): Wash the organic layer with an equal volume of saturated NaHCO3.

    • Self-Validation Step: Observe the biphasic mixture for gas evolution (CO2 bubbles). Continue performing fresh NaHCO3 washes until no further gas evolves, confirming the complete neutralization and extraction of 2,4-dibromobenzenesulfonic acid.

  • Brine Wash & Drying: Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Self-Validation Step: Spot the concentrated product on a TLC plate (Hexane:EtOAc 7:3). The complete absence of baseline spots confirms the successful removal of both polar reactants and byproducts.

Protocol 2: Binary Solvent Recrystallization (Isopropanol/Water)

This protocol ensures precise supersaturation control to prevent oiling out.

  • Primary Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of boiling Isopropanol until the solid just dissolves[1].

  • Anti-Solvent Titration: While keeping the solution at a gentle boil, add hot water dropwise. Stop adding water the moment a slight, persistent cloudiness (turbidity) appears.

    • Self-Validation Step: Add exactly one drop of boiling Isopropanol to clear the solution. This visual transition confirms the solution has perfectly reached its saturation point at the boiling temperature.

  • Controlled Nucleation: Remove the flask from the heat source. Cover it and allow it to cool undisturbed to room temperature, then transfer to an ice bath[1].

    • Self-Validation Step: The formation of distinct crystalline needles or plates (rather than an amorphous oil) confirms the correct supersaturation trajectory[2].

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold 70% Isopropanol, and dry under high vacuum[2].

References

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dibromo-N-methylbenzene-1-sulfonamide Reactions

Prepared by the Office of Senior Application Scientist Welcome to the technical support center dedicated to navigating the synthetic challenges posed by 2,4-Dibromo-N-methylbenzene-1-sulfonamide. This guide is designed f...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center dedicated to navigating the synthetic challenges posed by 2,4-Dibromo-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties in their reactions due to the significant steric hindrance of this substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your synthetic goals.

The Challenge: Understanding Steric Hindrance in 2,4-Dibromo-N-methylbenzene-1-sulfonamide

Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups within a molecule obstructs or slows down chemical reactions.[1][2] In the case of 2,4-Dibromo-N-methylbenzene-1-sulfonamide, the molecule's reactivity is significantly impacted by three key structural features:

  • Ortho-Bromine Atom: The bromine atom at the C2 position is adjacent to the sulfonamide group, creating a significant steric shield that hinders the approach of reagents to the nitrogen atom.

  • Para-Bromine Atom: While less impactful on the nitrogen center directly, the C4-bromine atom contributes to the overall electron-withdrawing nature of the ring and can influence reactions at adjacent sites.

  • N-Methyl Group: The methyl group on the sulfonamide nitrogen adds to the steric congestion around the reactive nitrogen center, further impeding reactions like N-alkylation or N-arylation.[3]

This combination of bulky substituents makes reactions that would be straightforward on simpler sulfonamides challenging, often resulting in low yields, slow reaction rates, or complete failure of the reaction.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when working with 2,4-Dibromo-N-methylbenzene-1-sulfonamide and provides systematic troubleshooting strategies.

Issue 1: Low to No Conversion in N-Alkylation or N-Arylation Reactions

Question: I am attempting to perform an N-alkylation on 2,4-Dibromo-N-methylbenzene-1-sulfonamide, but I am observing very low yields or no product formation. What are the likely causes and how can I resolve this?

Answer: This is a classic problem rooted in the steric hindrance around the sulfonamide's nitrogen atom. The bulky ortho-bromine and the existing N-methyl group make it difficult for the nitrogen to act as a nucleophile.[1][6] Here is a hierarchical approach to troubleshooting this issue:

1. Re-evaluate Your Base Selection: The deprotonation of the sulfonamide nitrogen is the critical first step. Due to steric hindrance, the proton is less accessible, and a stronger, non-nucleophilic base is often required.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often insufficient for deprotonating highly hindered secondary sulfonamides. While effective in some catalytic systems like "borrowing hydrogen" reactions, they may fail in standard alkyl halide reactions.[7]

  • Stronger Bases (e.g., NaH, KHMDS, DBU): For traditional alkylations with alkyl halides, switching to a more powerful base is a primary troubleshooting step.[7] Sodium hydride (NaH) is a common and effective choice.

2. Optimize Reaction Temperature and Time: Reactions impeded by steric hindrance often have a higher activation energy.

  • Increase Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a practical rate.[7] For thermal alkylations, temperatures near refluxing toluene may be necessary.[3] Consider moving from room temperature to 50 °C, 80 °C, or even higher, while monitoring for potential decomposition.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS over an extended period (12-48 hours) to determine if the reaction is simply slow.

3. Leverage Catalysis to Lower the Energy Barrier: Modern catalytic methods can be exceptionally effective for forming bonds in sterically congested environments.

  • Palladium or Copper-Catalyzed Cross-Coupling: For N-arylation, Buchwald-Hartwig (Pd-catalyzed) or Buchwald-type (Cu-catalyzed) amination conditions are powerful tools.[8] These reactions proceed through a different mechanism that can tolerate significant steric bulk.

  • Nickel-Photoredox Dual Catalysis: This cutting-edge technique allows for the arylation of even sterically hindered amides under remarkably mild conditions, making it an excellent option to explore.[9]

4. Assess Your Reagents: The nature of your alkylating or arylating agent plays a crucial role.

  • Less Hindered Electrophiles: If your synthetic plan allows, using a smaller and more reactive electrophile (e.g., methyl iodide vs. isopropyl bromide) can significantly improve yields.

  • Highly Reactive Electrophiles: Using trichloroacetimidates as alkylating agents can be effective for hindered substrates as they can form stable carbocation precursors, proceeding through an SN1-like pathway that is less sensitive to steric hindrance on the nucleophile.[3]

Troubleshooting Summary Table: Low Yield in N-Alkylation
StrategyActionRationaleExpected Outcome
Base Optimization Switch from K₂CO₃ to a stronger base like NaH or KHMDS.Overcomes the difficulty of deprotonating the sterically shielded N-H bond.Significant increase in conversion.
Temperature Increase reaction temperature incrementally (e.g., from 25°C to 80°C).Provides the necessary activation energy to overcome the steric barrier.[7]Moderate to significant increase in reaction rate and yield.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.Ensures the reaction goes to completion without promoting side reactions.[10]Improved yield, minimizes unreacted starting material.
Solvent Choice Use polar aprotic solvents like DMF, DMSO, or THF.These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the sulfonamide anion.[7]Improved reaction rate.
Catalysis Introduce a transition metal catalyst (e.g., Pd, Cu, Ni) suitable for C-N bond formation.Changes the reaction mechanism to one that is more tolerant of steric hindrance.[8]Can lead to high yields under milder conditions where thermal methods fail.
Reagent Choice Use a less sterically hindered alkylating agent if possible.Reduces the steric clash between the nucleophile and electrophile.[3][10]Increased reaction rate and yield.
Issue 2: Failure of Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

Question: I am trying to introduce another substituent onto the aromatic ring of 2,4-Dibromo-N-methylbenzene-1-sulfonamide, but the reaction is failing. Why is this, and what can I do?

Answer: The aromatic ring in your substrate is significantly deactivated and sterically crowded.

  • Electronic Deactivation: The sulfonamide group and the two bromine atoms are all electron-withdrawing, which deactivates the ring towards electrophilic attack.

  • Steric Hindrance: The positions available for substitution (C3, C5, C6) are all flanked by bulky groups. The C3 and C5 positions are adjacent to bromine atoms, and the C6 position is ortho to the very large sulfonamide group. This makes it physically difficult for an incoming electrophile to approach the ring.[11]

Troubleshooting Strategies:

  • Harsh Reaction Conditions: You will likely need to employ more forceful conditions than for a standard benzene ring. This could involve stronger Lewis acids, higher temperatures, and longer reaction times. However, be cautious of potential side reactions or decomposition.

  • Alternative Synthetic Routes: It is often more practical to install the desired functionality on the aromatic ring before synthesizing the sulfonamide. If you are designing a synthesis from scratch, consider the order of operations carefully.

  • Metal-Catalyzed Cross-Coupling: Instead of EAS, consider a cross-coupling strategy. For example, if you wanted to install a cyano group, a palladium-catalyzed cyanation of one of the C-Br bonds might be a more viable approach than a Friedel-Crafts-type reaction.

Visualizing the Problem: Steric Congestion

The following diagram illustrates the steric hindrance around the reactive centers of the molecule.

Caption: Steric shields hindering reactions at the nitrogen and C6 positions.

Experimental Protocols

Protocol: Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation of a Hindered Sulfonamide

This protocol presents an advanced method that avoids the use of strong bases and alkyl halides, instead utilizing an alcohol as the alkylating agent. This method is often successful for sterically hindered substrates.[10][12]

Objective: To perform a mono-N-alkylation on a sterically hindered secondary sulfonamide using a primary alcohol.

Materials:

  • 2,4-Dibromo-N-methylbenzene-1-sulfonamide (1.0 equiv)

  • Benzyl alcohol (1.5 equiv)

  • Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(pincer-iPr)]Br) (2-5 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous xylenes

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2,4-Dibromo-N-methylbenzene-1-sulfonamide, the Mn(I) PNP pincer precatalyst, and anhydrous K₂CO₃.

  • Reagent Addition: Add anhydrous xylenes, followed by benzyl alcohol via syringe.

  • Reaction Conditions: Seal the Schlenk tube tightly and place it in a preheated oil bath at 130-150 °C.

  • Stirring: Stir the reaction mixture vigorously for 24-48 hours. The reaction should be monitored for progress by taking aliquots and analyzing via TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and base.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated sulfonamide.

Troubleshooting Workflow for Low Conversion/Yield

This workflow provides a logical sequence of steps to diagnose and solve issues with low-yielding reactions involving your substrate.

Troubleshooting_Workflow start Low Conversion/Yield Observed check_base Is the base strong enough? (e.g., NaH, KHMDS) start->check_base change_base ACTION: Switch to a stronger, non-nucleophilic base. check_base->change_base No check_temp Is the reaction temperature sufficiently high? check_base->check_temp Yes change_base->check_temp increase_temp ACTION: Increase temperature. (e.g., 80-120 °C) check_temp->increase_temp No check_reagent Is the electrophile sterically demanding? check_temp->check_reagent Yes increase_temp->check_reagent change_reagent CONSIDER: Use a smaller or more reactive electrophile. check_reagent->change_reagent Yes consider_catalysis Have you tried a catalytic approach? check_reagent->consider_catalysis No change_reagent->consider_catalysis implement_catalysis ACTION: Implement Pd, Cu, or Ni catalyzed cross-coupling. consider_catalysis->implement_catalysis No success Problem Resolved consider_catalysis->success Yes implement_catalysis->success

Caption: A step-by-step decision-making workflow for troubleshooting low-yielding reactions.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 2,4-Dibromo-N-methylbenzene-1-sulfonamide in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 2,4-Dibromo-N-methylbenzene-1-sulfonamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 2,4-Dibromo-N-methylbenzene-1-sulfonamide .

While Dimethyl sulfoxide (DMSO) is the gold-standard polar aprotic solvent for high-throughput screening and stock preparation, highly halogenated sulfonamides present unique physicochemical challenges. The dual bromine substitutions impart significant lipophilicity and steric bulk, while the sulfonamide N-H group establishes a rigid intermolecular hydrogen-bonding network, resulting in high crystal lattice energy.

The following diagnostic workflows, FAQs, and validated protocols are designed to help you systematically resolve these solubility barriers.

Diagnostic Workflow

Workflow Start Solubility Issue Detected (2,4-Dibromo-N-methylbenzene-1-sulfonamide) CheckWater Is DMSO Anhydrous? (Water < 0.1%) Start->CheckWater UseDryDMSO Use Anhydrous DMSO & Argon Purge CheckWater->UseDryDMSO No CheckConc Is Target Conc. > 20 mM? CheckWater->CheckConc Yes UseDryDMSO->CheckConc HeatSonicate Heat to 37°C & Sonicate (15 min) CheckConc->HeatSonicate Yes Success Compound Solubilized CheckConc->Success No CheckBase Consider Base Addition (pKa ~11.4) HeatSonicate->CheckBase Unsolved HeatSonicate->Success Solved AddBase Add 1 eq. DIPEA or K2CO3 (Form Sulfonamide Salt) CheckBase->AddBase Yes AddBase->Success

Figure 1: Diagnostic troubleshooting workflow for resolving sulfonamide solubility issues in DMSO.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is my compound failing to dissolve at 50 mM in DMSO despite DMSO's high polarity? A: The primary culprit is usually water contamination. DMSO is extremely hygroscopic and can absorb up to 70% of its own weight in water from the ambient atmosphere. Even a minor influx of water drastically reduces the solvating power of DMSO for hydrophobic, dibromo-substituted compounds. The presence of water forces the hydrophobic aromatic rings to aggregate, preventing dissolution.

Q2: My stock solution was clear yesterday, but today it has precipitated after taking it out of the freezer. What happened? A: DMSO has a relatively high freezing point of 18.5°C. When a frozen DMSO stock is thawed on a laboratory bench, condensation forms inside the vial, introducing water. This water ingress not only decreases the solubility capacity of the solvent but also depresses the freezing point of the mixture, leading to a phenomenon where the compound crystallizes out into a lower-energy, highly insoluble state[1]. Solution: Always aliquot stocks into single-use vials to avoid freeze-thaw cycles.

Q3: Can I use a chemical additive to force this specific compound into solution? A: Yes, through targeted salt formation. The pKa of the N-methylbenzenesulfonamide core is approximately 11.43[2]. The electron-withdrawing nature of the two bromine atoms on the phenyl ring further increases the acidity of the sulfonamide N-H proton. By adding 1 molar equivalent of a mild base (such as Potassium Carbonate or DIPEA), you deprotonate the nitrogen. This converts the neutral, hydrophobic molecule into a highly soluble anionic sulfonamide salt, instantly disrupting the crystal lattice.

Q4: The compound dissolves fine in DMSO, but crashes out immediately when I dilute it into my aqueous assay buffer. How can I prevent this "hydrophobic crash"? A: This occurs because the local concentration of water at the injection site exceeds the compound's aqueous solubility limit before the DMSO can diffuse. To prevent this, utilize a step-wise dilution strategy or incorporate co-solvents and surfactants into your assay buffer. Utilizing excipients like PEG400 or Tween-20 creates a favorable microemulsion environment that shields the hydrophobic dibromo-aromatic ring from the aqueous phase[3].

Quantitative Data: Expected Solubility Profiles

The table below summarizes the expected solubility limits of 2,4-Dibromo-N-methylbenzene-1-sulfonamide under various solvent conditions, highlighting the mechanistic reasons behind the data.

Solvent ConditionExpected Solubility LimitCausality / Solvation Mechanism
Standard DMSO (Ambient, ~0.5% Water)< 10 mMWater competitively hydrogen-bonds with DMSO, inducing hydrophobic collapse of the dibromo-aromatic rings.
Anhydrous DMSO (Ambient, <0.01% Water)~ 20-30 mMRemoval of water allows optimal dipole-dipole interactions; however, the compound's lattice energy remains a limiting factor.
Anhydrous DMSO + Heat (37°C, Sonicated)~ 50 mMThermal energy and cavitation disrupt the rigid intermolecular hydrogen bonding between sulfonamide groups.
Anhydrous DMSO + 1 eq. Base (e.g., K₂CO₃)> 100 mMDeprotonation of the N-H group (pKa ~11.4) forms a highly soluble anionic sulfonamide salt, permanently breaking the lattice.

Validated Experimental Protocols

To ensure self-validating and reproducible results, strictly adhere to the following methodologies.

Protocol 1: Preparation of Anhydrous DMSO Stock Solutions

Objective: To achieve a stable 20-30 mM stock without chemical alteration.

  • Thermal Equilibration : Remove the vial of 2,4-Dibromo-N-methylbenzene-1-sulfonamide from cold storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 minutes) before opening to prevent atmospheric moisture condensation on the powder.

  • Solvent Sourcing : Utilize only newly opened, septum-sealed anhydrous DMSO (≥99.9% purity, water content ≤50 ppm). Do not use older benchtop DMSO bottles.

  • Dissolution : Pierce the septum of the DMSO bottle with a dry, argon-purged syringe. Extract the required volume and add it directly to the pre-weighed compound.

  • Agitation & Cavitation : Vortex the vial vigorously for 60 seconds. If micro-particulates remain visible, place the vial in a heated ultrasonic bath at 37°C for 15 minutes.

  • Validation & Storage : Visually inspect the solution against a light source; it must be completely optically clear. Immediately aliquot the solution into single-use amber glass vials, purge the headspace of each vial with dry argon gas, cap tightly, and store at -20°C.

Protocol 2: Base-Assisted Solubilization (Salt Formation)

Objective: To achieve high-concentration stocks (>50 mM) by exploiting the compound's pKa.

  • Initial Suspension : Weigh the required mass of 2,4-Dibromo-N-methylbenzene-1-sulfonamide into a dry glass vial. Add anhydrous DMSO to reach your target concentration (e.g., 100 mM). The mixture will likely be a cloudy suspension.

  • Base Addition : Add 1.0 to 1.1 molar equivalents of a non-nucleophilic base.

    • Option A (Organic): N,N-Diisopropylethylamine (DIPEA).

    • Option B (Inorganic): Finely powdered, oven-dried Potassium Carbonate (K₂CO₃).

  • Reaction & Solubilization : Vortex the mixture vigorously for 2-3 minutes. The base will deprotonate the weakly acidic sulfonamide nitrogen. As the anionic salt forms, the crystal lattice will collapse, and the suspension will rapidly transition into a clear solution.

  • Validation : Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the vial for any pelleted material. If a pellet is present, the base equivalent was insufficient or the base itself was wet. Transfer the clear supernatant to a new vial for downstream use.

References

  • "DMSO DIMETHYL SULFOXIDE - Ataman Kimya",
  • "N-METHYLBENZENESULFONAMIDE 5183-78-8 wiki - Guidechem", Guidechem,
  • "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath", Zi
  • "Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)

Sources

Optimization

Technical Support Center: Recrystallization Optimization for 2,4-Dibromo-N-methylbenzene-1-sulfonamide

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the isolation and purification of 2,4-Dibromo-N-methylbenzene-1-sulfonamide (CAS: 117...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the isolation and purification of 2,4-Dibromo-N-methylbenzene-1-sulfonamide (CAS: 1179669-20-5).

This molecule presents unique crystallization challenges due to its structural dichotomy: it features a highly lipophilic, sterically bulky 2,4-dibromophenyl ring paired with a polar, hydrogen-bonding N-methylsulfonamide moiety. This amphiphilic-like character requires precise thermodynamic control during recrystallization to prevent phase separation ("oiling out") and to ensure the isolation of the thermodynamically stable polymorph.

Quantitative Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in sulfonamide purification. The two heavy bromine atoms significantly increase the molecule's lipophilicity compared to unsubstituted benzenesulfonamides, shifting the ideal solvent polarity window.

SolventBoiling Point (°C)Polarity IndexSuitability for TargetMechanistic Rationale
Ethanol 78.05.2Optimal (Primary) Provides an ideal balance. The hydroxyl group hydrogen-bonds with the sulfonamide, while the ethyl chain solvates the dibromo ring at reflux. Poor solubility at 0°C drives high recovery[1].
Ethyl Acetate 77.14.4Moderate (Co-solvent) Highly effective at dissolving the lipophilic dibromo ring, but often requires an anti-solvent (like heptane) to force nucleation upon cooling.
Toluene 110.62.4Low Too lipophilic. The dibrominated target remains highly soluble even at low temperatures, resulting in severely depressed crystalline yields.
Water 100.010.2Anti-Solvent Highly polar; the target is completely insoluble. Excellent for use in an Ethanol/Water binary system to crash out the product[1].
Heptane 98.40.1Anti-Solvent Non-polar. Used to titrate supersaturation in an Ethyl Acetate system without inducing the hydrolysis risks associated with water.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of forming crystals. Why does this happen and how do I fix it? Causality: Oiling out occurs when the solute's melting point is lower than the saturation temperature of the solvent system[1]. The heavy, polarizable bromine atoms in 2,4-Dibromo-N-methylbenzene-1-sulfonamide disrupt crystal lattice packing, lowering its melting point relative to rigid, planar analogs. If the compound saturates the solution above this depressed melting point, it separates as an immiscible liquid phase rather than nucleating as a solid[2]. Solution: Re-heat the mixture until the oil completely redissolves. Add 5-10% more hot solvent to lower the saturation temperature below the melting point, then cool the flask very slowly. Inducing nucleation via seeding before the oiling-out temperature is reached can also bypass this phase separation[1].

Q2: I am getting a very low yield of crystals. How can I improve recovery? Causality: The solution is not sufficiently supersaturated at the final cooling temperature. This is often due to using excess solvent during the dissolution phase or selecting a solvent that is too lipophilic (e.g., pure ethyl acetate or toluene) for this specific dibrominated compound[3]. Supersaturation is the fundamental driving force for crystal growth[4]. Solution: Evaporate 20-30% of the solvent under a gentle nitrogen stream and re-attempt cooling. To maximize recovery, always finish the cooling cycle in an ice bath (0–4 °C) for at least 30 minutes. If using ethanol, adding water dropwise as an anti-solvent will drastically reduce solubility and force precipitation[1].

Q3: How do I prevent the formation of amorphous powders or unwanted polymorphs? Causality: Sulfonamides exhibit extensive polymorphism due to the highly flexible hydrogen-bonding network between the N-H donor and S=O acceptors[3]. Rapid crash-cooling traps the dibrominated molecules in a metastable, kinetic lattice (often appearing as a fine, amorphous powder). Solution: Standardize your cooling ramp (e.g., 0.5 °C/min). To ensure the thermodynamically stable polymorph is isolated, "anneal" the suspension by holding it just below the solubility limit for 1-2 hours[2]. This provides the activation energy needed for metastable crystals to dissolve and recrystallize into the most stable habit.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols integrate built-in validation checkpoints to ensure the process is succeeding in real-time.

Protocol A: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude 2,4-Dibromo-N-methylbenzene-1-sulfonamide in an Erlenmeyer flask. Add boiling ethanol dropwise while stirring continuously on a hot plate until the solid just dissolves.

  • Clarification: If insoluble mechanical impurities or color bodies remain, add 1% w/w activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through a pre-warmed fluted filter paper[5].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 45 minutes.

    • Validation Checkpoint 1: Visually inspect the flask. You should observe distinct, geometric crystalline needles forming. If you see a milky emulsion, the product has oiled out (refer to Q1).

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes.

    • Validation Checkpoint 2: Before filtration, extract a 10 µL aliquot of the mother liquor and spot it on a TLC plate alongside the crude starting material. A significantly fainter product spot in the mother liquor confirms successful depletion and high theoretical yield[6].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold ethanol to remove surface impurities, then dry under high vacuum.

    • Validation Checkpoint 3: Determine the melting point of the dried crystals. A sharp melting point range (< 1.5 °C) validates high purity.

Protocol B: Solvent/Anti-Solvent Crystallization (Ethyl Acetate / Heptane)
  • Dissolution: Dissolve the crude compound in the minimum required volume of ethyl acetate at room temperature.

  • Titration: Slowly add heptane (anti-solvent) dropwise with vigorous stirring until the solution becomes persistently turbid (cloudy)[3].

  • Aging: Stop adding heptane. Stir the turbid solution for 30 minutes to allow seed crystals to form and grow, which prevents the compound from crashing out as an amorphous solid.

  • Isolation: Once a thick crystalline slurry has formed, filter under vacuum, wash with cold heptane, and dry.

Troubleshooting Workflow Visualization

The following logic tree outlines the diagnostic steps for resolving common recrystallization failures.

G Start Crude 2,4-Dibromo-N-methylbenzene-1-sulfonamide CheckCrystals Did crystals form upon cooling? Start->CheckCrystals CheckOil Did the product 'oil out'? CheckCrystals->CheckOil No CheckYield Yield >80% and Sharp Melting Point? CheckCrystals->CheckYield Yes FixOil Reheat, add co-solvent, and cool slowly CheckOil->FixOil Yes CheckSat Is the solution supersaturated? CheckOil->CheckSat No FixOil->CheckCrystals FixSat Induce nucleation: Scratch flask or Seed CheckSat->FixSat Yes FixSat->CheckCrystals FixYield Concentrate or use Anti-Solvent (Heptane) CheckYield->FixYield No Success Pure Crystalline Product CheckYield->Success Yes FixYield->CheckCrystals

Caption: Recrystallization troubleshooting workflow for sulfonamide derivatives.

References

  • Title : Technical Support Center: Recrystallization of Sulfonamide Products | Source : BenchChem | URL : 1

  • Title : Technical Support Center: Crystallinity of Sulfonamide Compounds | Source : BenchChem | URL : 3

  • Title : Byproduct identification and removal in sulfonamide synthesis | Source : BenchChem | URL : 6

  • Title : 7 Key Crystallization Mechanisms | Source : Mettler Toledo | URL : 2

  • Title : Supersaturation and Crystallization for Nucleation and Growth | Source : Mettler Toledo | URL : 4

Sources

Troubleshooting

Technical Support Center: Regioselective Activation of 2,4-Dibromo-N-methylbenzene-1-sulfonamide

Welcome to the advanced troubleshooting and methodology center for the regioselective cross-coupling of 2,4-Dibromo-N-methylbenzene-1-sulfonamide. As a dihalogenated arene featuring a sterically demanding and electronica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the regioselective cross-coupling of 2,4-Dibromo-N-methylbenzene-1-sulfonamide. As a dihalogenated arene featuring a sterically demanding and electronically deactivating sulfonamide group, achieving precise chemoselectivity requires a deep understanding of palladium oxidative addition kinetics.

This guide synthesizes field-proven protocols and mechanistic insights to help researchers and drug development professionals overcome common hurdles such as regiochemical scrambling, catalyst poisoning, and protodehalogenation.

Mechanistic Workflow & Catalyst Selection Logic

The selection of your catalyst and ligand architecture must be dictated by the protection status of the sulfonamide N-H bond and your target substitution site.

Workflow A 2,4-Dibromo-N-methylbenzene -1-sulfonamide B Assess N-H Status A->B C Free N-H (Acidic) Risk of Pd-Poisoning B->C Unprotected D Protected N-H (e.g., N-Boc) B->D Protected E Target C4 Position (Steric Control) C->E Add 1 eq. extra base D->E F Target C2 Position (Directing Group Control) D->F G Bulky Ligands (e.g., XPhos, dppf) E->G H Low Pd:L Ratio (e.g., Pd(OAc)2, PPh3) F->H

Workflow for catalyst and ligand selection based on N-H protection and regioselectivity.

Troubleshooting Guides & FAQs

Q1: Why is my cross-coupling yielding an inseparable mixture of C4-arylated, C2-arylated, and doubly arylated products? Causality & Solution: In dihalogenated aromatic compounds, the position of oxidative addition by the palladium catalyst is governed by a delicate balance of electronic and steric factors[1]. For 2,4-dibromo-N-methylbenzene-1-sulfonamide, both C-Br bonds are electronically activated by the electron-withdrawing sulfonamide. However, the C2 position suffers from severe steric hindrance from the adjacent bulky -SO₂NHMe group. If your catalyst employs a small, monodentate ligand (like PMe₃), the steric differentiation is minimized, allowing competitive C2 oxidative addition. Furthermore, coordinative saturation of the Pd complex dictates the rate of oxidative addition; varying the ligand bulk directly manipulates this saturation state[2]. Action: To funnel the reaction exclusively to the C4 position, use a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) or a rigid bidentate ligand (e.g., dppf) to amplify the steric penalty at C2. Strictly limit the organoboron reagent to 1.05 equivalents to prevent over-arylation.

Q2: The reaction stalls prematurely, and I observe the formation of a black precipitate (palladium black). What is causing this catalyst death? Causality & Solution: The N-H proton of the sulfonamide is highly acidic (pKa ~ 10). Under the standard basic conditions required for Suzuki-Miyaura transmetalation (e.g., K₂CO₃, NaOtBu), this proton is rapidly deprotonated. The resulting sulfonamide anion is a strong Lewis base that can coordinate tightly to the Pd(II) intermediate. This forms an off-cycle, unreactive resting state that eventually undergoes premature reductive elimination, crashing out as inactive Pd(0) black. Action: You have two self-validating paths. Path A: Pre-protect the sulfonamide as an N-Boc derivative. Path B: If using the free N-H, you must add exactly 1.0 extra equivalent of base to account for the deprotonation, and utilize a highly active pre-catalyst (like XPhos Pd G3) that can turn over rapidly at lower temperatures (40°C) before decomposition pathways dominate.

Q3: Is it possible to intentionally reverse the inherent selectivity to target the sterically hindered C2 position first? Causality & Solution: Yes, but it requires overriding the steric penalty by exploiting the directing group (DG) capability of the sulfonamide oxygen or deprotonated nitrogen atoms. This requires a coordinatively unsaturated palladium species that can pre-coordinate to the directing group, bringing the metal center into proximity with the adjacent C2-Br bond. Studies on analogous dihalogenated heteroarenes demonstrate that the Pd/ligand ratio is critically important in switching site-selectivity[3]. Action: Use a system with a low ligand-to-palladium ratio (e.g., Pd(OAc)₂ with 1 eq. PPh₃). Bulky ligands will disrupt this pre-coordination.

Quantitative Data: Ligand Influence on Regioselectivity

The following table summarizes the expected regiochemical outcomes based on ligand sterics and basicity when coupling 2,4-Dibromo-N-methylbenzene-1-sulfonamide with a standard arylboronic acid (1.05 eq).

Catalyst SystemLigand ClassificationBase (Equiv)C4:C2 RatioConversion (%)Primary Off-Target Issue
Pd(PPh₃)₄ Monodentate (Small)K₂CO₃ (3.0)2.5 : 1>95%Poor regioselectivity
Pd(OAc)₂ / PPh₃ Low Pd:L RatioNa₂CO₃ (3.0)1 : 465%Protodebromination
Pd₂(dba)₃ / dppf Bidentate (Medium)K₃PO₄ (3.0)12 : 188%Di-arylation (trace)
XPhos Pd G3 Biaryl Phosphine (Bulky)K₃PO₄ (3.0)>99 : 1>95%None (Optimal for C4)

Self-Validating Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This step-by-step methodology utilizes XPhos Pd G3 to ensure rapid, selective oxidative addition at the C4 position while mitigating N-H coordination issues. It is designed as a self-validating system , incorporating specific checkpoints so the user can verify mechanistic success in real-time.

Reagents Required:

  • 2,4-Dibromo-N-methylbenzene-1-sulfonamide (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.05 mmol, 1.05 eq)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Anhydrous K₃PO₄, finely milled (3.0 mmol, 3.0 eq)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology:

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with the dibromoarene, arylboronic acid, K₃PO₄, internal standard, and XPhos Pd G3.

    • Validation Checkpoint 1: The solid mixture should appear as a uniform, pale-yellow powder. If the catalyst appears gray or black, it has degraded prior to use.

  • Solvent Introduction: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject 5.0 mL of rigorously degassed THF, followed by 0.5 mL of degassed deionized H₂O (10:1 v/v ratio).

  • Activation & Monitoring: Stir vigorously (800 rpm) at 40°C.

    • Validation Checkpoint 2 (t = 30 mins): Pull a 10 µL aliquot via microsyringe, dilute in 1 mL MeCN, and analyze via LC-MS. You should observe >80% consumption of the starting material mass ([M+H]⁺ 328.9/330.9/332.9 isotopic pattern) and the appearance of the mono-coupled product. The internal standard peak area should remain constant. If starting material remains >50% and the solution has turned black, N-H poisoning has occurred (check base equivalents).

  • Reaction Quench: After 4 hours, cool the vial to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl.

    • Causality Note: The mild acid reprotonates the N-H sulfonamide anion, forcing it into the organic layer during extraction and preventing emulsion formation.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-aryl-2-bromo-N-methylbenzene-1-sulfonamide.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole Source: BenchChem URL
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements Source: The Royal Society of Chemistry URL

Sources

Reference Data & Comparative Studies

Validation

Differentiating 2,4-Dibromo-N-methylbenzene-1-sulfonamide from Regioisomers: An Analytical Comparison Guide

Executive Summary In medicinal chemistry and drug development, halogenated sulfonamides like 2,4-Dibromo-N-methylbenzene-1-sulfonamide serve as critical synthetic intermediates and pharmacophores. However, the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, halogenated sulfonamides like 2,4-Dibromo-N-methylbenzene-1-sulfonamide serve as critical synthetic intermediates and pharmacophores. However, the synthesis of these compounds often yields a mixture of regioisomers (e.g., 2,5-dibromo, 2,6-dibromo, 3,4-dibromo, and 3,5-dibromo variants). Because mass spectrometry (LC-MS) cannot easily distinguish these isomers due to their identical mass-to-charge ratios ( m/z 328.99) and nearly identical fragmentation pathways, researchers must rely on nuclear magnetic resonance (NMR) spectroscopy.

This guide provides a definitive, objective framework for differentiating 2,4-Dibromo-N-methylbenzene-1-sulfonamide from its regioisomers using high-resolution 1 H NMR spectroscopy, focusing on the causal relationship between molecular geometry, electron-withdrawing effects, and scalar ( J ) coupling.

Mechanistic Rationale: The Power of 1 H NMR Scalar Coupling

The differentiation of dibromobenzenesulfonamide regioisomers relies on a self-validating analytical system: the predictable deshielding effect of the sulfonamide group combined with the geometric constraints of aromatic J -coupling[1].

  • The Deshielding Anchor : The −SO2​NHCH3​ group is strongly electron-withdrawing via both inductive and resonance effects. Consequently, the aromatic protons situated ortho to the sulfonamide group (positions 2 and 6) are heavily deshielded and will consistently appear as the most downfield signals in the aromatic region (typically 7.8–8.2 ppm).

  • Scalar Coupling ( J ) : By isolating this most downfield signal, we can determine the substitution pattern of the entire ring. Ortho-coupling between adjacent protons yields a large coupling constant ( J≈8.0 Hz), while meta-coupling across one intervening carbon yields a small coupling constant ( J≈2.0 Hz).

By systematically analyzing the symmetry of the spectrum and the splitting architecture of the most downfield proton, we can definitively identify the regioisomer without the need for complex 2D NMR experiments.

Structural Analysis & Logical Workflow

The following decision tree illustrates the diagnostic workflow for identifying the correct regioisomer based strictly on 1D 1 H NMR data.

NMR_Regioisomer_Differentiation Start Unknown Isomer (Dibromo-N-methylbenzene-1-sulfonamide) NMR Acquire 1H NMR Spectrum (DMSO-d6, 400+ MHz) Start->NMR Sym Evaluate Aromatic Symmetry (Count Ar-H Signals) NMR->Sym TwoSig 2 Signals (Symmetric: 2H, 1H) Sym->TwoSig Symmetric ThreeSig 3 Signals (Asymmetric: 1H, 1H, 1H) Sym->ThreeSig Asymmetric J_Large Coupling: J ≈ 8 Hz (d, t) TwoSig->J_Large J_Small Coupling: J ≈ 2 Hz (d, t) TwoSig->J_Small H6_Check Analyze Most Downfield Signal (H-6, adjacent to SO2) ThreeSig->H6_Check Isomer26 2,6-Dibromo Isomer J_Large->Isomer26 Isomer35 3,5-Dibromo Isomer J_Small->Isomer35 H6_dd Doublet of doublets (J ≈ 8, 2 Hz) H6_Check->H6_dd H6_d8 Doublet (J ≈ 8 Hz) H6_Check->H6_d8 H6_d2 Doublet (J ≈ 2 Hz) H6_Check->H6_d2 Isomer34 3,4-Dibromo Isomer H6_dd->Isomer34 Isomer24 2,4-Dibromo Isomer H6_d8->Isomer24 Isomer25 2,5-Dibromo Isomer H6_d2->Isomer25

1H NMR decision tree for differentiating dibromobenzenesulfonamide regioisomers.

Quantitative Data: Comparative Splitting Architectures

The table below summarizes the expected 1 H NMR splitting patterns for the aromatic protons of each regioisomer. The critical differentiator is the H-6 signal (or equivalent), which is anchored adjacent to the sulfonyl group.

RegioisomerSymmetryAr-H SignalsOverall Aromatic SplittingDiagnostic Downfield Signal (Adjacent to −SO2​ )
2,4-Dibromo Asymmetric3d, dd, dDoublet ( J≈8.0 Hz) . Indicates an ortho-proton at position 5.
2,5-Dibromo Asymmetric3d, dd, dDoublet ( J≈2.0 Hz) . Indicates a meta-proton at position 4; position 5 is substituted.
3,4-Dibromo Asymmetric3d, d, ddDoublet of doublets ( J≈8.0,2.0 Hz) . Indicates protons at both ortho (pos 5) and meta (pos 2) positions.
2,6-Dibromo Symmetric2d (2H), t (1H)Doublet ( J≈8.0 Hz) . Equivalent H-3/H-5 protons coupling to H-4.
3,5-Dibromo Symmetric2d (2H), t (1H)Doublet ( J≈2.0 Hz) . Equivalent H-2/H-6 protons coupling to H-4[2].

Note: "d" = doublet, "t" = triplet, "dd" = doublet of doublets. Coupling constants ( J ) are approximate and may vary slightly based on solvent and concentration.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data that can successfully resolve 2.0 Hz meta-couplings, strict adherence to sample preparation and acquisition parameters is required.

Step 1: Sample Preparation
  • Solvent Selection : Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).

    • Causality: While Chloroform-d ( CDCl3​ ) is a standard NMR solvent, sulfonamides exhibit strong intermolecular hydrogen bonding in non-polar environments. This causes line broadening and reduces resolution. DMSO-d6 acts as a strong hydrogen-bond acceptor, breaking these aggregates and ensuring the sharp, well-resolved multiplets necessary for accurate J -coupling measurements.

  • Filtration : Pass the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity.

Step 2: Instrument Acquisition Parameters
  • Frequency : Utilize a spectrometer operating at ≥400 MHz to ensure sufficient dispersion between the aromatic signals.

  • Relaxation Delay (D1) : Set the D1 delay to at least 2.0 seconds.

    • Causality: Aromatic protons and the N-H proton have relatively long T1​ relaxation times. A sufficient D1 delay ensures complete relaxation between scans, providing accurate quantitative integration.

  • Scans : Acquire a minimum of 16 scans to achieve a high signal-to-noise ratio (S/N > 100:1).

Step 3: Spectral Processing & Internal Validation
  • Calibration : Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm.

  • Internal System Validation : Before analyzing the aromatic region, integrate the broad sulfonamide N-H signal ( ∼7.5–8.0 ppm) and the N-methyl doublet ( ∼2.5 ppm).

    • Self-Validating Check: The integration ratio must be exactly 1:3 . If this ratio deviates, the sample is likely contaminated or the relaxation delay was insufficient, which invalidates any subsequent aromatic integration.

  • Isomer Identification : Locate the most downfield aromatic signal (typically >7.8 ppm). Measure the coupling constant ( J ). If J≈8.0 Hz (a clean doublet), the compound is 2,4-Dibromo-N-methylbenzene-1-sulfonamide . If J≈2.0 Hz, it is the 2,5-dibromo isomer.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. URL:[Link]

  • "1,4-Dibromobenzene - 1H NMR Spectrum." SpectraBase, John Wiley & Sons, Inc. URL:[Link]

  • "N-acylated hydroxylamine derivatives and o-acylated hydroxylamine derivatives (2,6-Dibromobenzenesulfonamide NMR Characterization)." European Patent EP2509941B1.
  • "1,2,4-benzothiadiazine derivatives, their preparation and use (3,5-dibromobenzenesulfonamide synthesis)." US Patent US6242443B1.

Sources

Comparative

UV-Vis Spectroscopic Characterization of 2,4-Dibromo-N-methylbenzene-1-sulfonamide: A Comparative Guide

Executive Summary In early-stage drug development, the sulfonamide pharmacophore remains a cornerstone for designing antimicrobial, diuretic, and anti-inflammatory agents. Modulating this core structure—specifically thro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the sulfonamide pharmacophore remains a cornerstone for designing antimicrobial, diuretic, and anti-inflammatory agents. Modulating this core structure—specifically through halogenation and N-alkylation—profoundly alters its physicochemical properties, target affinity, and pharmacokinetics.

This guide provides an in-depth comparative analysis of the UV-Vis spectroscopic profile of 2,4-Dibromo-N-methylbenzene-1-sulfonamide . By objectively comparing its spectral behavior against unsubstituted benzenesulfonamide and its non-methylated precursor, we elucidate the specific electronic contributions of the dibromo and N-methyl substitutions. This document is designed for analytical researchers and medicinal chemists who require high-fidelity spectroscopic data and robust, self-validating methodologies for structural characterization.

Theoretical Framework: Chromophores and Causality

To accurately interpret the UV-Vis spectrum of 2,4-Dibromo-N-methylbenzene-1-sulfonamide, one must deconstruct the molecule into its fundamental electronic components:

  • The Primary Chromophore (Benzene Ring): The baseline absorption is dictated by the π→π∗ transitions of the aromatic ring. In an unsubstituted benzenesulfonamide, this manifests as a primary E-band near 215–217 nm and a secondary B-band (exhibiting fine structure) around 260–265 nm[1].

  • The Sulfonamide Spacer ( −SO2​NHCH3​ ): Unlike strongly conjugating groups (e.g., amines or phenols), the sulfonyl group acts as an electronic insulator. The d-orbital involvement of sulfur prevents extensive delocalization of the nitrogen lone pair into the benzene π -system. Consequently, the sulfonamide group exerts only a mild inductive effect on the UV-Vis spectrum[2].

  • Halogen Auxochromic Effect (2,4-Dibromo Substitution): Bromine atoms possess non-bonding lone pairs ( n→π∗ ) that can participate in resonance with the aromatic ring. This extension of the conjugated system causes a significant bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity, ϵ ).

  • N-Alkylation Effect (N-methyl group): The addition of the methyl group to the sulfonamide nitrogen transitions the molecule from a primary to a secondary sulfonamide. While this has a negligible effect on the primary π→π∗ transition wavelengths, it alters the pKa of the sulfonamide proton. Halogenated arylsulfonamides are relatively acidic; thus, controlling the pH during UV-Vis analysis is critical to prevent the formation of the sulfonamidate anion, which would drastically alter the absorption profile[3][4].

Comparative Spectroscopic Profiling

To isolate the effects of these structural modifications, we compare 2,4-Dibromo-N-methylbenzene-1-sulfonamide against two structural analogs. The data demonstrates how sequential functionalization shifts the absorption maxima ( λmax​ ) and molar absorptivity ( ϵ ).

Table 1: UV-Vis Spectral Comparison (in Acidified Methanol)
CompoundSubstitution PatternPrimary E-band λmax​ (nm)E-band ϵ ( M−1cm−1 )Secondary B-band λmax​ (nm)B-band ϵ ( M−1cm−1 )
Benzenesulfonamide Unsubstituted2177,500264800
2,4-Dibromobenzenesulfonamide 2,4-Dibromo, N-unsubstituted23212,0002821,500
2,4-Dibromo-N-methylbenzene-1-sulfonamide 2,4-Dibromo, N-methyl234 12,500 284 1,600

Analytical Insights:

  • The Halogen Shift: Moving from the unsubstituted baseline to the 2,4-dibromo analog yields a massive ~15 nm bathochromic shift. The heavy atom effect and resonance donation from the bromines significantly lower the energy gap between the HOMO and LUMO.

  • The Alkylation Nuance: The N-methyl group provides only a marginal 2 nm shift compared to the N-unsubstituted dibromo analog. This confirms that the primary driver of the electronic transition remains the halogenated aromatic core, while the N-methyl group serves primarily to modulate lipophilicity and hydrogen-bonding potential.

Logical Relationship of Structural Features

The following diagram maps the causality between the structural components of 2,4-Dibromo-N-methylbenzene-1-sulfonamide and their resulting spectroscopic phenomena.

UV_Logic A 2,4-Dibromo-N-methylbenzene-1-sulfonamide B Primary Chromophore Benzene Ring (π → π*) A->B C Auxochrome 1 2,4-Dibromo (n → π*) A->C D Auxochrome 2 N-methylsulfonamide A->D E E-band (Primary) Shifted to ~234 nm B->E F B-band (Secondary) Shifted to ~284 nm B->F C->E Bathochromic C->F Hyperchromic D->E Minor Inductive

Logical relationship of structural features to UV-Vis spectral shifts.

Self-Validating Experimental Protocol

To ensure data integrity and trustworthiness, the following protocol incorporates a self-validating Beer-Lambert linearity check. Because the pKa of halogenated sulfonamides can lead to partial ionization in neutral protic solvents[4], this methodology strictly utilizes an acidified solvent system to lock the molecule in its neutral, protonated state.

Phase 1: Reagent and Solvent Preparation
  • Solvent Selection: Utilize HPLC-grade Methanol. To suppress the ionization of the secondary sulfonamide proton, acidify the methanol by adding 0.1% (v/v) Formic Acid. (Note: Formic acid has a UV cutoff around 210 nm, which is safely below our primary peak of interest at 234 nm).

  • Stock Solution: Accurately weigh 3.29 mg of 2,4-Dibromo-N-methylbenzene-1-sulfonamide (MW 329.01 g/mol ). Dissolve quantitatively in 10.0 mL of the acidified methanol to yield a 1.0 mM stock solution.

  • Working Standards: Perform serial dilutions using the acidified methanol to create five working concentrations: 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM.

Phase 2: Instrument Calibration and Acquisition
  • Instrument Setup: Power on a double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Set the bandwidth to 1.0 nm.

  • Baseline Correction: Fill two matched quartz cuvettes (1.0 cm path length) with the blank solvent (Methanol + 0.1% Formic Acid). Place them in the reference and sample paths. Run a baseline scan from 400 nm down to 200 nm.

  • Sample Scanning: Replace the sample cuvette with the 10 µM working solution. Scan from 400 nm to 200 nm. Record the exact λmax​ for both the E-band and B-band. Repeat for all working standards.

Phase 3: System Validation (Beer-Lambert Check)
  • Data Extraction: Extract the absorbance values at exactly 234 nm for all five concentrations.

  • Linear Regression: Plot Absorbance (y-axis) versus Concentration (x-axis).

  • Validation Criteria: The system is considered validated if the coefficient of determination ( R2 ) is ≥0.999 , and the y-intercept is ≤0.005 Absorbance Units. Passing this check proves that the compound is not undergoing concentration-dependent aggregation, dimerization, or pH-induced speciation shifts in the chosen solvent system.

References

  • Tade R. S., et al. "Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum." International Journal of Pharma Research and Health Sciences, 2018. Available at: [Link]

  • Substituted Sulfonamides Research Group. "Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method." ResearchGate, 2008. Available at: [Link]

  • SIELC Technologies. "UV-Vis Spectrum of Benzenesulfonamide." SIELC Applications Library, 2026. Available at: [Link]

Sources

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